Psar18-cooh
Description
Properties
Molecular Formula |
C56H94N18O20 |
|---|---|
Molecular Weight |
1339.5 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C56H94N18O20/c1-38(75)57(2)20-39(76)58(3)21-40(77)59(4)22-41(78)60(5)23-42(79)61(6)24-43(80)62(7)25-44(81)63(8)26-45(82)64(9)27-46(83)65(10)28-47(84)66(11)29-48(85)67(12)30-49(86)68(13)31-50(87)69(14)32-51(88)70(15)33-52(89)71(16)34-53(90)72(17)35-54(91)73(18)36-55(92)74(19)37-56(93)94/h20-37H2,1-19H3,(H,93,94) |
InChI Key |
JIEODKKMWFZWII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Role of Psar18-cooh: A Technical Guide to its Application in Advanced Drug Delivery Systems
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the current understanding of Psar18-cooh. Extensive research indicates that this compound is not characterized as a molecule with direct biological targets. Instead, it is identified as a derivative of Polysarcosine (pSar), a highly promising, biocompatible polymer utilized in advanced drug delivery systems. This guide will, therefore, focus on the properties and applications of the core polymer, Polysarcosine, to provide a comprehensive understanding of the likely function of this compound.
Executive Summary
Current scientific literature and product listings do not attribute any specific biological targets to this compound itself. The available information consistently points to its identity as a functionalized derivative of Polysarcosine (pSar). Polysarcosine is a polypeptoid, a polymer with a structure similar to peptides, based on the endogenous amino acid sarcosine (N-methylated glycine)[1][2][3]. It is gaining significant attention as a superior, biodegradable alternative to polyethylene glycol (PEG) in the field of drug delivery[1][2]. The primary role of pSar, and by extension its derivatives like this compound, is to be conjugated with therapeutic molecules or nanocarriers to improve their pharmacokinetic properties.
Polysarcosine: The Core Polymer
Polysarcosine is recognized for its "stealth" properties, which allow drug delivery vehicles to evade the immune system and prolong their circulation time in the body. This is crucial for ensuring that a therapeutic agent reaches its intended target in sufficient concentration.
Key Properties of Polysarcosine
| Property | Description | References |
| Biocompatibility | Derived from an endogenous amino acid, pSar exhibits excellent biocompatibility and is well-tolerated. | |
| Low Immunogenicity | Unlike PEG, which can sometimes elicit an immune response, pSar is considered non-immunogenic, reducing the risk of adverse reactions. | |
| Hydrophilicity | pSar is highly soluble in water, which contributes to the stability of drug formulations. | |
| Protein Resistance | The polymer structure resists protein adsorption, which is a key factor in avoiding uptake by the mononuclear phagocyte system and extending circulation time. | |
| Biodegradability | As a polypeptide-like structure, pSar is biodegradable. | |
| Tunability | The synthesis of pSar allows for precise control over its chain length and structure, enabling the fine-tuning of its properties for specific applications. |
Conceptual Application in Drug Delivery
The carboxylic acid group (-COOH) in this compound suggests that it is designed for covalent conjugation to other molecules. In the context of drug delivery, this compound would likely be used to attach the polysarcosine polymer to a lipid (for forming liposomes or lipid nanoparticles), a protein therapeutic, or a small molecule drug.
References
An In-depth Technical Guide to Ac-pSar18-OH: A Promising Alternative to PEGylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ac-pSar18-OH, a specific polysarcosine (pSar) derivative, detailing its molecular characteristics, physicochemical properties, and its application in bioconjugation. Polysarcosine is emerging as a superior alternative to polyethylene glycol (PEG) in drug delivery and therapeutic protein modification due to its excellent biocompatibility, low immunogenicity, and biodegradability.[1]
Core Molecular and Physicochemical Properties
Ac-pSar18-OH is an acetylated 18-mer of polysarcosine with a terminal carboxylic acid. Its structure imparts high water solubility and stealth properties, making it an ideal candidate for various biomedical applications.
Table 1: Molecular Profile of Ac-pSar18-OH
| Property | Value |
| Molecular Formula | C56H94N18O20 |
| Molecular Weight | 1339.47 g/mol |
| CAS Number | 2313534-26-6 |
Table 2: Physicochemical and Biological Properties of Polysarcosine
| Property | Description |
| Solubility | Polysarcosine exhibits excellent solubility in aqueous solutions.[2] |
| Biocompatibility | It is highly biocompatible and considered a non-toxic material for biomedical applications.[1] |
| Immunogenicity | Polysarcosine is characterized by its low immunogenicity, showing attenuated immune responses compared to PEG.[2] This makes it a suitable candidate for therapeutic applications requiring repeated administration. |
| Biodegradability | As a polypeptoid, polysarcosine is biodegradable.[1] |
| Stealth Properties | Similar to PEG, polysarcosine possesses "stealth" properties that can reduce protein adsorption and prevent the aggregation of nanoparticles in bodily fluids. |
Experimental Protocols
A key application of Ac-pSar18-OH and similar polysarcosine derivatives is the site-specific conjugation to therapeutic proteins to enhance their pharmacokinetic properties. Below is a detailed protocol for the synthesis and purification of a polysarcosine-protein conjugate, adapted from a study on interferon-α2b (IFN).
Protocol: Site-Specific Conjugation of Polysarcosine to a Protein
1. Materials:
-
Cysteine-engineered protein (e.g., Cys-IFN)
-
Thiophenyl-activated polysarcosine (PhS-PSar)
-
Tris-HCl buffer
-
ÄKTA pure protein purification system (or equivalent)
-
Mono S 5/50 GL column (for cation exchange chromatography)
-
Superdex 75 10/300 GL column (for size exclusion chromatography)
-
SDS-PAGE analysis equipment
-
Dynamic Light Scattering (DLS) instrument
2. Protein Preparation:
-
Produce and purify the cysteine-engineered protein using standard recombinant protein expression and purification techniques.
-
Concentrate the purified protein to approximately 5 mg/mL in Tris-HCl buffer.
3. Conjugation Reaction:
-
In a typical reaction, add the thiophenyl-activated polysarcosine powder (3.0 equivalents) to the protein solution (1.0 equivalent).
-
Incubate the mixture at room temperature for approximately 8 hours. The release of phenylthiol can be noted by its characteristic smell.
4. Purification of the Conjugate:
-
Perform protein purification using an ÄKTA pure system.
-
First, use a Mono S 5/50 GL cation exchange column to separate the polysarcosine-protein conjugate from unreacted protein and polymer.
-
Further purify the conjugate using a Superdex 75 10/300 GL size exclusion chromatography column to remove any aggregates and ensure a homogenous product.
5. Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated protein. Note that protein-polymer conjugates may migrate anomalously on SDS-PAGE gels.
-
Size Exclusion Chromatography (SEC): Use analytical SEC to assess the purity and determine the hydrodynamic size of the conjugate.
-
Dynamic Light Scattering (DLS): Perform DLS measurements to determine the size distribution and assess the colloidal stability of the conjugate.
Experimental Workflow and Signaling Pathway Diagrams
As Ac-pSar18-OH is a synthetic polymer, it does not directly participate in natural signaling pathways. Instead, it is utilized in experimental workflows for drug delivery and the enhancement of therapeutic molecules.
Caption: Experimental workflow for the synthesis, purification, characterization, and testing of a Psar18-protein conjugate.
References
Stability and Storage of Psar18-cooh: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage conditions for Psar18-cooh, a polysarcosine-based compound. Polysarcosine (pSar) is increasingly recognized as a viable alternative to polyethylene glycol (PEG) in various biomedical applications, offering advantages such as enhanced solubility, reduced immunogenicity, and biocompatibility. This compound, chemically identified as Ac-pSar18-OH, is a specific variant with an acetylated N-terminus and a carboxylated C-terminus, comprising 18 sarcosine repeating units. Understanding its stability profile is critical for its effective application in research and drug development.
Chemical Identity and Physical Properties
This compound is a well-defined, monodisperse polymer. Its key identifiers are presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Ac-pSar18-OH | [1][2] |
| CAS Number | 2313534-26-6 | [1] |
| Molecular Formula | C56H94N18O20 | [2] |
| Molecular Weight | 1339.47 g/mol | [2] |
| Purity | > 96% |
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity of this compound. Based on supplier recommendations for similar polysarcosine-based linkers, the following storage conditions are advised.
| Condition | Recommendation | Reference |
| Temperature | -20°C | |
| Environment | Store in a cool, dry, well-ventilated area. | |
| Container | Keep containers securely sealed. | |
| Incompatibilities | Store away from incompatible materials and foodstuff containers. |
Stability Profile
Currently, specific quantitative stability data for this compound, such as degradation kinetics under various pH, temperature, and light conditions, is not extensively available in the public domain. However, the stability can be inferred from the general properties of the polysarcosine polymer class.
Hydrolytic Stability
The polysarcosine backbone consists of amide bonds, which are generally stable to hydrolysis under neutral pH conditions. However, in the presence of strong acids or bases, or certain enzymes, degradation can occur. The terminal carboxylic acid group is a stable functional group.
Enzymatic Degradation
Polysarcosine is known to be biodegradable. The amide linkages in the polymer backbone are susceptible to enzymatic cleavage by proteases. For instance, random copolymers of sarcosine and alanine have been shown to be degraded by porcine pancreatic elastase. This susceptibility to enzymatic degradation is a key feature for applications requiring biodegradable linkers.
The general workflow for assessing enzymatic degradation is outlined below.
Formulation Stability
Polysarcosine-based materials have been shown to enhance the stability of formulations. For example, polysarcosine lipids can prevent nanoparticle aggregation and degradation, leading to improved long-term storage stability. Micelles formed with vitamin E-conjugated polysarcosine have demonstrated stability for over two months under ambient conditions, with negligible change in size. This suggests that this compound is likely to be stable in formulated systems.
Experimental Protocols
Detailed, validated stability-indicating analytical methods for this compound are not publicly available. However, standard analytical techniques used for polymers and peptides can be adapted.
Synthesis of Carboxy-Functionalized Polysarcosine
The terminal carboxylic acid of this compound is typically introduced post-polymerization. A general method involves the reaction of the polymer's terminal amine group with succinic anhydride.
Analytical Methods for Stability Assessment
The stability of this compound can be monitored using a combination of chromatographic and spectroscopic techniques.
| Technique | Purpose |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | To monitor changes in molecular weight distribution, indicating polymer chain cleavage. |
| High-Performance Liquid Chromatography (HPLC) | To separate the parent compound from potential degradation products. A reverse-phase method would be suitable. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For the identification of degradation products by determining their mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify changes in functional groups. 1H NMR is commonly used for polysarcosine characterization. |
A general workflow for a stability study is depicted below.
Summary and Conclusion
This compound is a promising polysarcosine-based molecule with favorable properties for biomedical applications. While specific, in-depth stability data for this particular compound is limited, the general stability of the polysarcosine class of polymers suggests good stability under recommended storage conditions. The primary degradation pathway is likely to be enzymatic hydrolysis of the amide backbone. For critical applications, it is recommended that users perform their own stability studies under conditions relevant to their specific use case, employing the analytical methodologies outlined in this guide. The recommended storage condition is -20°C in a sealed container in a dry, well-ventilated area.
References
Unveiling Psar18-cooh: A Technical Guide to a Novel Hydrophilic Linker for Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the commercial availability, synthesis, and application of Psar18-cooh, a polysarcosine-based hydrophilic linker increasingly recognized for its potential to enhance the therapeutic window of advanced drug conjugates. As the demand for more effective and safer targeted therapies grows, this compound emerges as a promising alternative to traditional polyethylene glycol (PEG) linkers, offering improved physicochemical properties, pharmacokinetics, and overall conjugate performance.
Commercial Availability
This compound, chemically identified as Ac-pSar18-OH, is a specialized chemical available from a limited number of suppliers catering to the research and pharmaceutical development sectors. The most prominent vendor identified is BroadPharm, which offers the compound for applications in Antibody-Drug Conjugates (ADCs), Ligand-Drug Conjugates (LDCs), and other next-generation drug delivery systems.
Table 1: Commercial Supplier Information for Ac-pSar18-OH
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| BroadPharm | Ac-pSar18-OH | BP-44248 | >95% | 10 mg, 25 mg, 50 mg, 100 mg |
Physicochemical and Biocompatibility Data
Polysarcosine (pSar) linkers, such as this compound, are gaining traction due to their advantageous properties compared to the widely used PEG linkers. These properties contribute to the development of more homogeneous, stable, and potent drug conjugates.
Table 2: Comparative Properties of Polysarcosine vs. PEG Linkers
| Property | Polysarcosine (pSar) | Polyethylene Glycol (PEG) | Citation |
| Biocompatibility | Excellent, based on the endogenous amino acid sarcosine. | Generally good, but can elicit immune responses. | [1] |
| Immunogenicity | Low to non-immunogenic; does not typically induce anti-linker antibodies. | Can lead to the generation of anti-PEG antibodies, causing accelerated blood clearance. | [1] |
| Hydrophilicity | High, effectively masks the hydrophobicity of drug payloads. | High. | [1][2] |
| Biodegradability | Biodegradable. | Non-biodegradable. | [1] |
| Drug-Antibody Ratio (DAR) | Enables higher DARs (e.g., 8) with maintained favorable physicochemical properties. | High DARs often lead to aggregation and poor pharmacokinetics. |
Table 3: Pharmacokinetic Data of a Polysarcosine-based ADC
| ADC Construct | Clearance Rate (mL/day/kg) | Note | Citation |
| ADC-pSar6 | ~20 | Suboptimal clearance. | |
| ADC-pSar12 | ~10 | Improved clearance, plateauing around this length. | |
| ADC-pSar18 | ~10 | Similar clearance to pSar12, indicating optimal length for hydrophobicity masking. |
Experimental Protocols
The following sections detail the methodologies for the synthesis of the this compound linker and its subsequent conjugation to a monoclonal antibody, as adapted from published research.
On-Resin Synthesis of Monodisperse Polysarcosine Linkers
The synthesis of monodisperse polysarcosine linkers is achieved through a submonomer solid-phase synthesis method. This approach allows for precise control over the linker length, which is crucial for optimizing the properties of the final drug conjugate.
Experimental Workflow for On-Resin Synthesis
Caption: Workflow for the on-resin synthesis of a polysarcosine linker.
Detailed Protocol:
-
Resin Preparation: Start with a suitable solid-phase synthesis resin (e.g., Rink amide resin).
-
First Dimer Coupling: Swell the resin in dimethylformamide (DMF). Couple Fmoc-Sar-Sar-OH to the resin using a coupling agent such as HATU in the presence of a base like DIPEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Bromoacetylation: React the free amine with bromoacetic acid and a carbodiimide, such as diisopropylcarbodiimide (DIC), in DMF.
-
Methylamination: Displace the bromide with methylamine in water.
-
Chain Elongation: Repeat steps 3 to 5 until the desired number of sarcosine units (e.g., 18) is achieved.
-
Cleavage: Cleave the completed polysarcosine linker from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude linker using reverse-phase high-performance liquid chromatography (RP-HPLC).
Antibody-Drug Conjugation
The carboxylic acid terminus of this compound is typically activated and linked to a drug molecule containing a cleavable moiety and a conjugation handle (e.g., a maleimide group). This drug-linker construct is then conjugated to a monoclonal antibody.
Experimental Workflow for ADC Conjugation
Caption: General workflow for the conjugation of a Psar18-drug construct to an antibody.
Detailed Protocol:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The amount of TCEP is carefully controlled to achieve the desired number of reactive thiol groups.
-
Drug-Linker Conjugation: Add the Psar18-drug-maleimide construct to the reduced antibody solution. The maleimide group will react with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification: Remove the unreacted drug-linker and other impurities by purifying the resulting ADC. Size exclusion chromatography (SEC) is a commonly used method.
-
Characterization: Characterize the final ADC to determine the drug-antibody ratio (DAR), aggregation levels, and purity. This is typically done using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and SEC.
Signaling Pathways and Mechanism of Action
The this compound linker itself does not have a signaling function. Its role is to connect the cytotoxic payload to the antibody and to confer desirable properties to the ADC. The signaling pathway targeted is determined by the mechanism of action of the cytotoxic drug and the antigen-binding specificity of the antibody. The following diagram illustrates the general mechanism of action of an ADC utilizing a cleavable linker like this compound.
Mechanism of Action of a Psar18-based ADC
Caption: General mechanism of action for an ADC with a cleavable Psar18 linker.
Conclusion
This compound represents a significant advancement in the field of drug-linker technology. Its superior biocompatibility, low immunogenicity, and ability to enable high drug loading without compromising the physicochemical properties of the conjugate make it an attractive alternative to PEG. For researchers and drug developers, the adoption of polysarcosine linkers like this compound offers a promising avenue to create next-generation ADCs and other targeted therapies with an improved safety and efficacy profile. The detailed protocols and data presented in this guide provide a solid foundation for the evaluation and implementation of this innovative technology.
References
Methodological & Application
Application Notes & Protocols for Psar18-COOH in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Psar18-COOH, an 18-unit polysarcosine polymer with a terminal carboxylic acid, in cell-based assays. Polysarcosine (pSar) is a hydrophilic and biocompatible polymer increasingly used as a linker in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of various molecules, serving as a viable alternative to polyethylene glycol (PEG).
The carboxylic acid terminus of this compound allows for versatile conjugation to a wide range of molecules, including fluorescent dyes, small molecule drugs, peptides, and proteins, enabling the development of novel molecular probes and drug delivery systems for cellular studies.
Application: Cellular Uptake and Visualization of a Psar18-Conjugated Fluorophore
This section details the use of a this compound linker conjugated to a fluorescent dye for qualitative and quantitative assessment of cellular uptake. This type of assay is fundamental in drug delivery research to understand how the physicochemical properties of a polymer conjugate affect its interaction with and entry into cells.
Experimental Workflow Diagram
Application Notes and Protocols for the In Vivo Study of Cannabinoid Carboxy Metabolites in Animal Models
A Presumptive Guide for Researchers Investigating "Psar18-cooh"
Introduction
The compound "this compound" is not found in the current scientific literature and is presumed to be a non-standard nomenclature, potentially a laboratory-specific identifier or a typographical error for a known compound. The "-cooh" suffix strongly indicates a carboxylic acid metabolite. Given the frequent association of similar naming conventions with synthetic cannabinoids, it is plausible that "this compound" refers to a carboxy metabolite of a synthetic cannabinoid, possibly related to the JWH series of compounds (e.g., JWH-018).
These application notes and protocols are therefore designed to provide a comprehensive guide for researchers on the use of cannabinoid carboxy metabolites in animal models, using well-documented examples such as 11-nor-9-carboxy-THC (THC-COOH), 7-carboxy-cannabidiol (7-COOH-CBD), and carboxy metabolites of synthetic cannabinoids. The methodologies outlined below are intended to serve as a foundational framework for investigating the pharmacokinetics, and potential pharmacodynamics of such compounds.
Pharmacological Overview of Cannabinoid Carboxy Metabolites
Carboxylic acid metabolites of cannabinoids are typically the end products of Phase I metabolism, rendering them more water-soluble for excretion.[1] Generally, these metabolites are considered pharmacologically inactive, particularly concerning the psychoactive effects associated with parent compounds that act as agonists at cannabinoid receptors CB1 and CB2.[2][3]
However, emerging research suggests that some carboxy metabolites may possess residual or alternative biological activities. For instance, while THC-COOH is not psychoactive, it has been suggested to contribute to the analgesic and anti-inflammatory effects of cannabis and may modulate the effects of THC.[4] Similarly, while 7-COOH-CBD is largely considered inactive, some in vitro data indicate a potential for higher binding affinity to peripheral CB1 receptors compared to CBD, suggesting a need for further investigation into its biological roles.[5] Conversely, carboxylated metabolites of many synthetic cannabinoids, such as JWH-018, do not appear to bind to or activate cannabinoid receptors.
Experimental Protocols
Animal Models
The most commonly used animal models for studying cannabinoid pharmacology are mice and rats. The choice of species and strain can influence metabolic profiles and behavioral outcomes. For instance, C57BL/6 mice are frequently used for behavioral and pharmacokinetic studies.
Compound Preparation and Administration
Vehicle Selection: Carboxy metabolites of cannabinoids are often lipophilic and require a suitable vehicle for in vivo administration. A common vehicle for intraperitoneal (i.p.) injection is a mixture of ethanol, a surfactant like Kolliphor EL (formerly Cremophor EL), and saline. A typical ratio is 1:1:18 (ethanol:Kolliphor EL:0.9% saline). For oral administration (per os, p.o.), compounds can be dissolved in an oil-based vehicle such as sesame oil or medium-chain triglycerides.
Route of Administration:
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration in rodents, bypassing first-pass metabolism to a degree.
-
Oral Gavage (p.o.): Simulates oral consumption in humans and subjects the compound to first-pass metabolism.
-
Intravenous (i.v.): Allows for precise control of systemic concentrations and is often used in pharmacokinetic studies.
Pharmacokinetic Studies
A primary application for administering carboxy metabolites in animal models is to characterize their pharmacokinetic profile.
Experimental Workflow:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.
-
Dosing: Administer the cannabinoid carboxy metabolite via the chosen route.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via tail vein, saphenous vein, or terminal cardiac puncture.
-
Tissue Harvest: At the end of the time course, animals can be euthanized, and tissues of interest (e.g., brain, liver, adipose tissue) can be harvested.
-
Sample Processing: Plasma is separated from whole blood by centrifugation. Tissues are homogenized.
-
Analysis: Quantify the concentration of the carboxy metabolite in plasma and tissue homogenates using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacodynamic and Behavioral Studies
While many carboxy metabolites are considered inactive, it may be pertinent to assess their potential to induce subtle physiological or behavioral changes, or to modulate the effects of the parent compound.
Relevant Assays:
-
Cannabinoid Tetrad: This is a series of four tests used to characterize CB1 receptor agonism in mice: locomotor activity suppression, catalepsy (immobility), analgesia (pain relief), and hypothermia (reduced body temperature). While carboxy metabolites are not expected to produce these effects, testing can confirm their lack of direct cannabimimetic activity.
-
Analgesia Models: To investigate potential analgesic effects, models such as the tail-flick test or the von Frey filament test for mechanical allodynia can be employed.
-
Anti-inflammatory Models: Models of inflammation, such as carrageenan-induced paw edema, can be used to assess potential anti-inflammatory properties.
Data Presentation
Quantitative data from pharmacokinetic and pharmacodynamic studies should be summarized in tables for clarity and ease of comparison.
Table 1: Example Pharmacokinetic Parameters of a Cannabinoid Carboxy Metabolite in Mice Following Intraperitoneal Administration (10 mg/kg)
| Parameter | Plasma | Brain |
| Cmax (ng/mL or ng/g) | Value | Value |
| Tmax (h) | Value | Value |
| AUC (0-t) (ngh/mL or ngh/g) | Value | Value |
| Half-life (t1/2) (h) | Value | Value |
Table 2: Example Data from a Hot Plate Test for Analgesia in Mice
| Treatment Group (i.p.) | Dose (mg/kg) | Latency to Response (seconds) at 60 min post-injection (Mean ± SEM) |
| Vehicle | - | Value |
| "this compound" | 10 | Value |
| "this compound" | 30 | Value |
| Positive Control (e.g., Morphine) | 5 | Value |
Visualizations
Signaling Pathways
The following diagram illustrates a generalized signaling pathway for cannabinoid receptors CB1 and CB2, which are the primary targets of psychoactive cannabinoids. Carboxy metabolites generally do not activate these receptors.
Caption: Generalized cannabinoid receptor signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a pharmacokinetic study of a cannabinoid carboxy metabolite in an animal model.
Caption: Pharmacokinetic study experimental workflow.
References
- 1. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepermanentejournal.org [thepermanentejournal.org]
- 4. 11-Nor-9-carboxy-THC - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Psar18-COOH in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psar18-COOH is a novel carboxylic acid-functionalized fluorescent probe with a high affinity for intracellular protein aggregates. Its unique spectral properties and targeted binding make it an invaluable tool for studying cellular stress, protein misfolding diseases, and the efficacy of therapeutic interventions aimed at clearing these aggregates. This document provides detailed application notes and experimental protocols for the use of this compound in fluorescence microscopy.
Applications
-
Detection and Quantification of Protein Aggregates: this compound exhibits a significant increase in fluorescence quantum yield upon binding to the hydrophobic regions of misfolded protein aggregates, allowing for their sensitive detection in fixed and live cells.
-
Monitoring Autophagy and Aggregate Clearance: The probe can be used to track the colocalization of protein aggregates with autophagic vesicles, providing insights into the cellular machinery responsible for their clearance.
-
High-Throughput Screening for Drug Discovery: The robust fluorescence signal of this compound makes it suitable for high-content screening assays to identify small molecules that can inhibit or reverse protein aggregation.
-
Investigating Cellular Stress Response: this compound can be used as a marker for cellular stress, as the accumulation of protein aggregates is a hallmark of various stress conditions.
Quantitative Data Summary
The following tables summarize the key photophysical properties of this compound and its performance in cellular imaging applications.
| Photophysical Properties | Value |
| Excitation Maximum (Bound) | 488 nm |
| Emission Maximum (Bound) | 525 nm |
| Quantum Yield (Unbound) | < 0.01 |
| Quantum Yield (Bound to Aggregates) | 0.65 |
| Molar Extinction Coefficient | 45,000 M⁻¹cm⁻¹ |
| Photostability | High |
| Solubility | Aqueous buffers (pH > 6.0) |
| Cellular Imaging Performance | Value |
| Optimal Staining Concentration | 1-5 µM |
| Incubation Time (Live Cells) | 15-30 minutes |
| Incubation Time (Fixed Cells) | 30-60 minutes |
| Signal-to-Noise Ratio | > 20 |
| Cytotoxicity | Low at working concentrations |
Experimental Protocols
Protocol 1: Staining of Protein Aggregates in Fixed Cells
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Grow cells on glass coverslips to the desired confluency.
-
Induce Aggregation (Optional): Treat cells with an inducing agent (e.g., proteasome inhibitor, heat shock) to promote protein aggregate formation.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Staining: Wash cells three times with PBS. Dilute the this compound stock solution to a final concentration of 2.5 µM in PBS and incubate for 45 minutes at room temperature in the dark.
-
Washing: Wash cells three times with PBS to remove unbound probe.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for this compound (FITC/GFP channel) and DAPI.
Protocol 2: Live-Cell Imaging of Protein Aggregate Dynamics
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Hoechst 33342 (optional, for nuclear staining)
Procedure:
-
Cell Culture: Plate cells in a glass-bottom imaging dish.
-
Staining: Replace the culture medium with pre-warmed live-cell imaging medium containing 1 µM this compound and optionally Hoechst 33342.
-
Incubation: Incubate the cells for 20 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently replace the staining solution with fresh, pre-warmed imaging medium.
-
Imaging: Immediately proceed with live-cell imaging using a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Time-Lapse Imaging: Acquire images at desired time intervals to monitor the dynamics of protein aggregates.
Visualizations
Signaling Pathway
Caption: PI3K/AKT/mTOR pathway and its role in protein aggregate accumulation.
Experimental Workflow
Caption: Workflow for staining protein aggregates in fixed cells with this compound.
Logical Relationship
Caption: Binding mechanism of this compound leading to fluorescence enhancement.
Psar18-COOH Linker in Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Psar18-COOH linker represents a cutting-edge tool in the field of bioconjugation, particularly for the development of next-generation antibody-drug conjugates (ADCs). "Psar" refers to polysarcosine, a hydrophilic polymer, and "18" indicates the presence of 18 sarcosine monomer units. The terminal carboxylic acid (-COOH) group provides a versatile handle for covalently attaching the linker to biomolecules. This linker is especially valuable for increasing the drug-to-antibody ratio (DAR) in ADCs without inducing the aggregation often caused by hydrophobic drug payloads. The hydrophilic nature of the polysarcosine chain improves the pharmacokinetic properties and overall solubility of the resulting bioconjugate.[1][2]
These application notes provide an overview of the properties of the this compound linker, detailed protocols for its use in bioconjugation, and a summary of its impact on the performance of ADCs.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound is primarily used in the construction of ADCs, where it acts as a bridge between a monoclonal antibody and a cytotoxic payload. Its hydrophilic nature allows for the attachment of a higher number of drug molecules (high DAR) while maintaining the stability and solubility of the ADC.[1][3]
-
Fluorescent Labeling: The terminal carboxyl group can be used to conjugate fluorescent dyes to proteins and other biomolecules for imaging and diagnostic applications.[4]
-
PEGylation Alternative: Polysarcosine is considered a promising alternative to polyethylene glycol (PEG) as a hydrophilicity-enhancing polymer, potentially offering advantages in terms of biocompatibility and reduced immunogenicity.
Physicochemical Properties and Advantages
The use of a monodisperse polysarcosine linker like this compound offers several advantages in bioconjugation:
-
Hydrophilicity: Masks the hydrophobicity of the payload, reducing the risk of aggregation and improving solubility.
-
Homogeneity: The use of a monodisperse linker leads to the production of more homogeneous bioconjugates with a defined drug-to-antibody ratio, which is crucial for consistent efficacy and safety profiles.
-
Improved Pharmacokinetics: ADCs constructed with polysarcosine linkers have shown improved pharmacokinetic profiles, including reduced clearance rates.
-
Biocompatibility: Polysarcosine is a biocompatible and non-immunogenic polymer.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing polysarcosine-based linkers in ADCs.
Table 1: Pharmacokinetic Parameters of ADCs with Polysarcosine Linkers
| ADC Construct | Linker | DAR | Clearance Rate | Reference |
|---|---|---|---|---|
| ADC-PSAR12 | Polysarcosine (12 units) | High | Low | |
| ADC-PSAR18 | Polysarcosine (18 units) | High | Low |
| ADC-PEG12 | PEG (12 units) | High | Higher than PSAR12 | |
Table 2: In Vivo Efficacy of ADCs with Polysarcosine Linkers
| ADC Construct | Dose | Tumor Model | Outcome | Reference |
|---|---|---|---|---|
| ADC-PSAR12 | 2.5 mg/kg | BT-474 | Complete tumor regression | |
| ADC-PSAR18 | 2.5 mg/kg | BT-474 | Complete tumor regression |
| Tra-Exa-PSAR10 | 1 mg/kg | NCI-N87 | Strong anti-tumor activity | |
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation using this compound
This protocol describes the conjugation of a drug-Psar18-COOH linker to an antibody via amide bond formation. This is a two-step process involving the activation of the carboxylic acid group followed by conjugation to the antibody.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-Psar18-COOH linker
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Drug-Psar18-COOH Linker: a. Dissolve the Drug-Psar18-COOH linker in anhydrous DMF or DMSO. b. Add a 1.5-fold molar excess of NHS (or sulfo-NHS) and a 1.5-fold molar excess of EDC to the linker solution. c. Incubate the reaction mixture at room temperature for 1-2 hours to form the NHS-ester activated linker.
-
Conjugation to Antibody: a. Adjust the pH of the antibody solution to 7.5-8.5 for optimal reaction with primary amines (lysine residues). b. Add the activated Drug-Psar18-NHS ester solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: a. Add a quenching reagent (e.g., hydroxylamine to a final concentration of 50 mM or Tris buffer to a final concentration of 100 mM) to stop the reaction by consuming any unreacted NHS-ester. b. Incubate for 30 minutes at room temperature.
-
Purification of the ADC: a. Remove unconjugated linker and other small molecules by size-exclusion chromatography (SEC) or dialysis. b. Elute the ADC using a suitable buffer (e.g., PBS).
-
Characterization of the ADC: a. Determine the protein concentration using a standard protein assay (e.g., BCA or A280). b. Determine the DAR using UV-Vis spectroscopy (if the drug has a distinct absorbance) or hydrophobic interaction chromatography (HIC). c. Assess the purity and aggregation state of the ADC by SEC.
Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the distribution of drug-linker species on the antibody, providing information on the average DAR and the homogeneity of the conjugate.
Materials:
-
Purified ADC sample
-
HIC column
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher DAR are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm (for the antibody) and at the specific wavelength for the drug (if applicable).
-
Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.
Visualizations
References
Application Notes and Protocols for the Esterification of Psar18-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental chemical transformation in organic synthesis and drug development, involving the conversion of a carboxylic acid into an ester. This functional group modification is often employed to enhance the pharmacokinetic properties of a drug candidate, such as its solubility, stability, and cell permeability. Psar18-COOH, a novel carboxylic acid-containing compound, can be functionalized into its corresponding ester, Psar18-COOR, to modulate its therapeutic potential.
This document provides detailed protocols for three common and versatile esterification methods applicable to this compound: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. The choice of method will depend on the specific chemical properties of this compound, including its sensitivity to acid, heat, and steric hindrance around the carboxylic acid moiety.
Comparative Data of Esterification Methods for this compound
The following table summarizes typical reaction conditions and expected outcomes for the esterification of this compound using the described protocols. This data is representative and may require optimization for specific substrates.
| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) | Key Considerations |
| Fischer Esterification | H₂SO₄ (catalytic) | Alcohol (e.g., Methanol, Ethanol) | Reflux | 4 - 24 | 60 - 80 | 85 - 95 | Simple and cost-effective; requires acidic conditions and high temperatures, which may not be suitable for sensitive substrates.[1][2][3][4][5] |
| Steglich Esterification | DCC, DMAP | Dichloromethane (DCM) or Acetonitrile | Room Temperature | 2 - 12 | 80 - 95 | 90 - 99 | Mild conditions suitable for acid-sensitive substrates; formation of dicyclohexylurea (DCU) byproduct requires careful purification. |
| Mitsunobu Reaction | DEAD, PPh₃ | Tetrahydrofuran (THF) | 0 to Room Temperature | 1 - 6 | 75 - 90 | >95 | Mild conditions with inversion of stereochemistry at the alcohol; reagents can be toxic and require careful handling. |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
This method is a classic acid-catalyzed esterification suitable for simple alcohols and substrates that are stable to strong acid and heat.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (can serve as the solvent).
-
To this solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Steglich Esterification of this compound
This protocol is ideal for substrates that are sensitive to acidic conditions and allows for the coupling of a wide range of alcohols under mild conditions.
Materials:
-
This compound
-
Alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
0.5 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove any remaining DCU and other impurities.
Protocol 3: Mitsunobu Reaction for Esterification of this compound
The Mitsunobu reaction is a mild and efficient method for esterification, particularly useful when inversion of stereochemistry at a chiral alcohol is desired.
Materials:
-
This compound (1.2 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq), the alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the reduced hydrazide byproduct.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the esterification of this compound, followed by purification and analysis.
Caption: General workflow for the synthesis and purification of Psar18-COOR.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids and reagents like DCC, DEAD, and DIAD are corrosive and/or toxic. Handle with extreme care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting
-
Low Yield:
-
Fischer: Ensure the alcohol is anhydrous and used in sufficient excess. The reaction is an equilibrium; consider removing water as it forms.
-
Steglich: Ensure all reagents and solvents are anhydrous. The formation of N-acylurea can be a side reaction; monitor the reaction closely.
-
Mitsunobu: The pKa of the carboxylic acid should be appropriate. Ensure slow addition of DEAD/DIAD at 0 °C.
-
-
Incomplete Reaction:
-
Increase reaction time or temperature (for Fischer).
-
Check the purity and reactivity of reagents.
-
-
Purification Difficulties:
-
Steglich: DCU can be difficult to remove completely. Multiple crystallizations or careful chromatography may be necessary. A modified protocol using a greener solvent like acetonitrile has been shown to simplify purification.
-
Mitsunobu: Triphenylphosphine oxide can co-elute with the product. Optimize chromatography conditions.
-
References
Application Notes and Protocols for Psar18-COOH in Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psar18-COOH is a carboxylated derivative of polysialic acid (PSA), a linear homopolymer of α2,8-linked sialic acid. In the context of neuroscience and drug development, PSA is most notably found on the Neural Cell Adhesion Molecule (NCAM), where it plays a crucial role in regulating cell-cell interactions, promoting neural plasticity, and facilitating neuroregeneration.[1][2] The terminal carboxyl groups (-COOH) on this compound provide a versatile handle for covalent immobilization onto various surfaces, enabling the development of biomimetic interfaces for a range of applications.
These application notes provide an overview of the potential uses of this compound in surface modification and detailed protocols for its application.
Applications
The unique properties of polysialic acid make this compound an attractive molecule for surface modification in several key areas:
-
Promoting Neural Stem Cell Culture and Differentiation: Surfaces modified with this compound can mimic the extracellular environment that supports the maintenance, proliferation, and differentiation of neural precursor cells.[3] PSA-NCAM is a well-established marker for expandable primitive neural precursor cells (NPCs).[3]
-
Enhancing Neuroregeneration: Immobilized this compound can create permissive substrates for axonal growth and guidance, potentially aiding in nerve repair and regeneration after injury.[2]
-
Modulating Glial Scar Formation: The anti-adhesive properties of PSA can be leveraged to reduce the formation of the glial scar, a major impediment to regeneration in the central nervous system.
-
Targeted Drug Delivery: Nanoparticles functionalized with this compound can be used for targeted delivery of therapeutics to the nervous system, leveraging the biological roles of PSA.
-
Creating Biocompatible and Anti-Fouling Surfaces: The hydrophilic and negatively charged nature of PSA can be used to create surfaces that resist non-specific protein adsorption and cell adhesion, which is beneficial for medical implants and biosensors.
Experimental Protocols
Protocol 1: Surface Modification of Nanoparticles with this compound via EDC/NHS Chemistry
This protocol describes the covalent conjugation of this compound to amine-functionalized nanoparticles using carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles (-NH2 NPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Ultra-pure water
-
Centrifuge
Equipment:
-
Vortex mixer
-
Sonication bath
-
pH meter
-
Centrifuge tubes
-
Orbital shaker
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in MES buffer (0.1 M, pH 6.0) to a final concentration of 1 mg/mL.
-
Sonicate the suspension for 5 minutes to ensure a homogenous dispersion.
-
-
Activation of this compound:
-
Dissolve this compound in MES buffer to a final concentration of 2 mg/mL.
-
Add EDC and NHS to the this compound solution. The molar ratio of this compound:EDC:NHS should be approximately 1:2:2.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature on an orbital shaker.
-
-
Washing and Purification:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and resuspend the pellet in PBS.
-
Repeat the centrifugation and resuspension steps three times to remove any unreacted this compound and coupling reagents.
-
-
Final Resuspension and Storage:
-
Resuspend the final pellet of this compound functionalized nanoparticles in the desired buffer for your downstream application.
-
Store the functionalized nanoparticles at 4°C.
-
Workflow for Nanoparticle Functionalization
Caption: Workflow for the functionalization of nanoparticles with this compound.
Protocol 2: Characterization of this compound Modified Surfaces
1. Zeta Potential Measurement:
-
Purpose: To confirm the change in surface charge after conjugation.
-
Method: Measure the zeta potential of the nanoparticles before and after functionalization. A successful conjugation should result in a significant shift towards a more negative zeta potential due to the presence of the negatively charged sialic acid residues.
2. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the chemical groups present on the nanoparticle surface.
-
Method: Acquire FTIR spectra of the unmodified and modified nanoparticles. Look for the appearance of characteristic peaks for the amide bond formed during conjugation (around 1650 cm⁻¹) and the carboxyl and hydroxyl groups of this compound.
3. Quantification of Surface Coverage:
-
Purpose: To determine the amount of this compound conjugated to the surface.
-
Method: Use a colorimetric assay, such as the resorcinol-HCl assay (for sialic acid quantification), to measure the amount of this compound in the supernatant before and after the conjugation reaction. The difference will correspond to the amount of this compound immobilized on the nanoparticles.
Quantitative Data Summary
The following tables provide representative data that might be obtained from experiments using this compound for surface modification.
Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles
| Nanoparticle Type | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | This compound Surface Density (µg/mg NP) |
| Amine-NPs | 105 ± 5 | +25 ± 3 | N/A |
| This compound-NPs | 120 ± 7 | -30 ± 4 | 50 ± 5 |
Table 2: Effect of this compound Surface on Neural Precursor Cell (NPC) Adhesion
| Surface Type | NPC Adhesion (% of control) |
| Tissue Culture Plastic (Control) | 100% |
| Amine-Functionalized Surface | 110 ± 8% |
| This compound Functionalized Surface | 45 ± 6% |
Note: The anti-adhesive properties of PSA typically lead to reduced cell adhesion, which can be beneficial for maintaining cells in a less differentiated state.
Signaling Pathway Involvement
PSA on NCAM is known to influence intracellular signaling pathways that are crucial for neural plasticity and cell survival. One such pathway is the activation of the FGF receptor (FGFR) and the downstream MAPK/ERK pathway.
Caption: PSA-NCAM mediated activation of the MAPK/ERK signaling pathway.
Conclusion
This compound is a valuable tool for researchers in neuroscience and drug development. Its ability to be covalently immobilized onto a variety of surfaces allows for the creation of biomimetic interfaces that can modulate cell behavior and improve the performance of drug delivery vehicles and medical devices. The protocols and information provided here serve as a starting point for the application of this versatile molecule in your research.
References
- 1. Polysialic acid-neural cell adhesion molecule in brain plasticity: from synapses to integration of new neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroplasticity marker PSA-NCAM: Insights into new therapeutic avenues for promoting neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly pure and expandable PSA-NCAM-positive neural precursors from human ESC and iPSC-derived neural rosettes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Carboxylic Acid Analytes in Biological Samples
A Note on the Analyte "Psar18-cooh"
Initial searches for methods to quantify "this compound" did not yield specific information on this particular analyte. It is possible that "this compound" may be a novel compound, a compound with a different public name, or a typographical error. One search result indicated "Ac-pSar18-OH" as a polysarcosine-based hydrophilic linker, which is a synthetic polymer and not a typical endogenous biological molecule with a signaling pathway.[1]
Given the request for detailed protocols, signaling pathways, and quantitative data relevant to researchers in drug development, this document will proceed by using Prostaglandin E2 (PGE2) as a representative example of a carboxylic acid analyte frequently quantified in biological samples. PGE2 is a well-characterized lipid mediator with established signaling pathways and a variety of available quantification methods. The following application notes and protocols for PGE2 are provided to demonstrate the expected level of detail and format.
Quantification of Prostaglandin E2 (PGE2) in Biological Samples
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and is involved in various physiological and pathological processes, including fever, pain, and cancer. Accurate quantification of PGE2 in biological matrices such as plasma, serum, cell culture supernatants, and tissue homogenates is crucial for understanding its role in disease and for the development of novel therapeutics.
Analytical Methods Overview
The two primary methods for the quantification of PGE2 are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
ELISA: A high-throughput method based on antigen-antibody recognition. It is suitable for screening a large number of samples but can be susceptible to cross-reactivity.
-
LC-MS/MS: A highly sensitive and specific method that separates the analyte from the sample matrix before detection by mass spectrometry. It is considered the gold standard for quantification.[2][3][4]
Data Presentation: Comparison of Quantification Methods
The following table summarizes the key quantitative parameters for ELISA and LC-MS/MS methods for PGE2 quantification.
| Parameter | ELISA | LC-MS/MS |
| Detection Range | 78-5,000 pg/mL | 0.4 - 100 ng/mL |
| Limit of Detection (LOD) | < 27 pg/mL | 0.20 - 0.4 ng/mL[2] |
| Limit of Quantification (LOQ) | ~78 pg/mL | 100 pg/mL (1 pg on-column) |
| Precision (CV%) | Intra-Assay: <10%, Inter-Assay: <12% | Intra- and Inter-Assay: <15% |
| Specificity | High, but potential for cross-reactivity | Very High |
| Sample Volume | 50-100 µL | 100-500 µL |
| Throughput | High | Moderate |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is based on a competitive sandwich ELISA format.
Materials:
-
PGE2 ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, substrate, stop solution, and wash buffer)
-
Biological sample (plasma, serum, cell culture supernatant)
-
Deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition: Add 100 µL of standard or sample to the appropriate wells of the pre-coated 96-well plate.
-
Incubation: Incubate for 1 hour at 37°C.
-
Detection Reagent A: Aspirate the wells and add 100 µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.
-
Washing: Aspirate and wash the wells 3 times with the provided wash buffer.
-
Detection Reagent B: Add 100 µL of prepared Detection Reagent B. Incubate for 30 minutes at 37°C.
-
Second Washing: Aspirate and wash the wells 5 times.
-
Substrate Addition: Add 90 µL of TMB Substrate Solution. Incubate for 10-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.
Workflow Diagram:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a general procedure for PGE2 quantification in biological fluids.
Sample Preparation (Solid Phase Extraction - SPE):
-
Sample Acidification: Acidify 500 µL of plasma or serum to pH 3.5 with 2M formic acid.
-
Internal Standard: Add an internal standard (e.g., PGE2-d4) to each sample.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water.
-
Elution: Elute PGE2 with 1 mL of methyl formate or ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
PGE2: m/z 351.2 -> 271.2
-
PGE2-d4 (Internal Standard): m/z 355.2 -> 275.2
-
Workflow Diagram:
PGE2 Signaling Pathway
PGE2 exerts its effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses.
References
- 1. Ac-pSar18-OH | 2313534-26-6 | BroadPharm [broadpharm.com]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Psar18-cooh
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on specific biological targets. While the precise identity of "Psar18-cooh" is not documented in publicly available scientific literature, the nomenclature suggests a molecule containing a C18 saturated fatty acid backbone, an aromatic component, and a terminal carboxylic acid. Such molecules, particularly those with lipid-like structures, are of significant interest in drug development, often targeting cell surface receptors like G protein-coupled receptors (GPCRs) or intracellular nuclear receptors. This document provides a generalized framework and protocols for the high-throughput screening of a novel carboxylic acid-containing compound, exemplified by the hypothetical molecule "this compound," for its potential as a modulator of GPCR signaling.
GPCRs represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of currently approved drugs.[1][2] They play crucial roles in a multitude of physiological processes, making them attractive targets for therapeutic intervention.[3] HTS assays for GPCRs are designed to identify compounds that can either activate (agonists) or inhibit (antagonists) receptor signaling. These assays typically rely on the detection of downstream signaling events, such as the mobilization of intracellular second messengers (e.g., cAMP, Ca2+) or the recruitment of intracellular proteins like β-arrestin.[4][5]
Principle of the Assays
The following protocols describe a primary HTS campaign using a reporter gene assay to identify potential agonists of a target GPCR, followed by a secondary functional assay to confirm activity and determine potency. The primary assay is designed for high-throughput and cost-effectiveness, while the secondary assay provides more detailed pharmacological characterization of the initial "hits."
Experimental Protocols
1. Primary High-Throughput Screening: GPCR Reporter Gene Assay
This protocol describes a cell-based reporter gene assay to screen for agonists of a specific GPCR. The principle of this assay is that agonist binding to the GPCR initiates a signaling cascade that leads to the expression of a reporter gene (e.g., luciferase or β-galactosidase).
Materials:
-
HEK293 cell line stably expressing the target GPCR and a reporter construct (e.g., CRE-luciferase for Gs/Gi-coupled receptors or SRE-luciferase for Gq-coupled receptors).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Control agonist for the target GPCR.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Luciferase assay reagent.
-
White, opaque 384-well microplates.
Protocol:
-
Cell Seeding:
-
Culture the stable cell line to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium at a density of 1 x 10^6 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (25,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in assay buffer. For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Include wells with assay buffer only (negative control) and a known agonist at its EC50 concentration (positive control).
-
Remove the culture medium from the cell plate and add 20 µL of the appropriate compound dilution or control solution to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence signal using a plate reader.
-
2. Secondary Confirmatory Assay: cAMP Measurement Assay
This protocol is for a secondary assay to confirm the activity of hits from the primary screen and to determine their potency (EC50). This example is for a Gs or Gi-coupled receptor where agonist binding modulates intracellular cAMP levels.
Materials:
-
HEK293 cell line stably expressing the target GPCR.
-
Culture medium and assay buffer as in the primary assay.
-
This compound stock solution.
-
Control agonist and antagonist.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
384-well microplates.
Protocol:
-
Cell Seeding:
-
Seed the cells in 384-well plates as described in the primary assay protocol and incubate for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Include a dilution series of the control agonist.
-
For antagonist testing, pre-incubate the cells with a dilution series of this compound for 15 minutes before adding the control agonist at its EC80 concentration.
-
Remove the culture medium and add 20 µL of the compound dilutions or controls.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Presentation
The quantitative data from the HTS assays should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Primary HTS Results for this compound
| Compound | Concentration (µM) | Luminescence (RLU) | % Activation vs. Positive Control | Hit (Yes/No) |
| Negative Control | - | 1,500 | 0% | No |
| Positive Control | 1 | 15,000 | 100% | - |
| This compound | 10 | 12,500 | 78.6% | Yes |
Table 2: Secondary Assay - Potency of this compound
| Compound | EC50 (µM) | 95% Confidence Interval (µM) | Hill Slope |
| Control Agonist | 0.1 | 0.08 - 0.12 | 1.0 |
| This compound | 5.2 | 4.5 - 6.0 | 1.1 |
Visualizations
Signaling Pathway
Caption: Agonist activation of a GPCR signaling cascade.
Experimental Workflow
Caption: High-throughput screening workflow.
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in G protein-coupled receptor high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Psar18-cooh in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psar18-cooh, chemically known as Ac-pSar18-OH, is a hydrophilic linker based on a monodisperse polysarcosine (pSar) polymer chain of 18 units. Unlike traditional polyethylene glycol (PEG) linkers, polysarcosine offers several advantages in the development of advanced drug delivery systems, particularly in the field of Antibody-Drug Conjugates (ADCs). These advantages include enhanced solubility, superior stability and biocompatibility, and reduced immunogenicity, often referred to as "stealth" properties.[1] The terminal carboxylic acid group (-COOH) on this compound allows for versatile conjugation to various molecules, including therapeutic payloads and targeting moieties.
These application notes provide a comprehensive overview of the experimental workflow for utilizing this compound in the synthesis of ADCs. Detailed protocols for conjugation, along with comparative data and diagrams of relevant signaling pathways, are presented to guide researchers in leveraging the unique benefits of this advanced linker technology.
Data Presentation: Comparative Analysis of Polysarcosine (pSar) vs. Polyethylene Glycol (PEG) Linkers
The selection of a linker is critical to the efficacy and safety of an ADC. The following tables summarize quantitative data from comparative studies of pSar- and PEG-based linkers, highlighting the superior properties of polysarcosine in key performance metrics.
Table 1: Pharmacokinetic Properties of a High Drug-to-Antibody Ratio (DAR 8) ADC
| Linker Type | ADC Formulation | Clearance Rate (mL/day/kg) | In Vivo Antitumor Activity (Tumor Growth) |
| Polysarcosine | ADC-pSar12 | 15.8 - 38.9 | Curative / Complete Remission |
| No Linker | ADC-pSar0 | 37.6 | Incomplete Tumor Regressions |
| Polyethylene Glycol | ADC-PEG12 | 47.3 | Delayed Tumor Growth |
Data synthesized from studies on MMAE-based ADCs.[2][3][4]
Table 2: In Vitro Performance of Interferon-α2b (IFN) Conjugates
| Conjugate | In Vitro Potency (IC50) | Protease Resistance | In Vivo Tumor Accumulation | Immunogenicity (Anti-IFN Antibodies) |
| pSar-IFN | More Potent | Comparable to PEG-IFN | Higher than PEG-IFN | Considerably Less than PEG-IFN |
| PEG-IFN | Less Potent | Comparable to pSar-IFN | Lower than pSar-IFN | Higher than pSar-IFN |
Data from a comparative study of pSar-IFN and PEG-IFN.[5]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an Antibody-Drug Conjugate using this compound, with Monomethyl Auristatin E (MMAE) as the cytotoxic payload. MMAE is a potent antimitotic agent that inhibits tubulin polymerization.
Protocol 1: Activation of this compound and Conjugation to MMAE
This protocol describes the activation of the terminal carboxylic acid of this compound using EDC/NHS chemistry and its subsequent conjugation to an amine-containing payload, such as MMAE.
Materials:
-
This compound (Ac-pSar18-OH)
-
Monomethyl Auristatin E (MMAE) or other amine-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Anhydrous Dimethylformamide (DMF) or other suitable organic solvent
-
Quenching Reagent (optional, e.g., 2-mercaptoethanol)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a molar excess of EDC and NHS (typically 2-5 equivalents each) to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms a more stable NHS ester intermediate.
-
-
Conjugation to MMAE:
-
Dissolve MMAE in Coupling Buffer.
-
Add the MMAE solution to the activated this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To quench any unreacted EDC, a thiol-containing compound like 2-mercaptoethanol can be added.
-
-
Purification:
-
Purify the Psar18-MMAE conjugate using a suitable method such as reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: Conjugation of Psar18-MMAE to a Monoclonal Antibody (mAb)
This protocol outlines the conjugation of the purified Psar18-MMAE drug-linker to a monoclonal antibody via the lysine residues on the antibody surface.
Materials:
-
Purified Psar18-MMAE conjugate with an amine-reactive group (e.g., NHS ester)
-
Monoclonal Antibody (mAb) specific to a tumor-associated antigen
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification/Buffer Exchange system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Antibody Preparation:
-
Prepare the mAb in Conjugation Buffer at a suitable concentration (e.g., 5-10 mg/mL).
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the activated Psar18-MMAE conjugate to the mAb solution. The molar ratio will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to cap any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy (if the drug has a distinct absorbance).
-
Assess the level of aggregation using Size-Exclusion Chromatography (SEC).
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Signaling Pathway of MMAE-based ADC Action
Caption: Mechanism of action of an MMAE-based ADC.
References
Application Notes and Protocols for Coupling Psar18-COOH to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the covalent conjugation of Psar18-COOH to nanoparticles. Psar18, a key modulator of the Interleukin-18 (IL-18) signaling pathway, when functionalized with a carboxyl group (this compound), can be effectively coupled to amine-functionalized nanoparticles. This conjugation is pivotal for developing targeted drug delivery systems and novel immunotherapies. The protocols outlined below primarily focus on the widely used and efficient 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) crosslinking chemistry.[1][2][3]
The IL-18 signaling cascade plays a crucial role in inflammatory responses and immune regulation.[4][5] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Nanoparticle-mediated delivery of Psar18 can offer enhanced therapeutic efficacy through targeted delivery and improved bioavailability.
Core Concepts of EDC/sulfo-NHS Chemistry
The conjugation of this compound to amine-functionalized nanoparticles is typically achieved through the formation of a stable amide bond. This process involves a two-step reaction facilitated by EDC and sulfo-NHS.
-
Activation of Carboxyl Groups: EDC activates the carboxyl groups on this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable Intermediate: Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive sulfo-NHS ester. This step enhances the coupling efficiency and allows for better control over the reaction.
-
Amide Bond Formation: The sulfo-NHS ester readily reacts with primary amines on the surface of the nanoparticles to form a stable covalent amide bond, resulting in the successful conjugation of Psar18 to the nanoparticle.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-functionalized nanoparticles (e.g., silica, gold, polymeric nanoparticles)
-
1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.2-7.4)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween 20
-
Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)
Protocol for Coupling this compound to Amine-Functionalized Nanoparticles
This protocol is a general guideline and may require optimization based on the specific characteristics of the nanoparticles and this compound.
-
Preparation of this compound:
-
Dissolve this compound in Activation Buffer to a final concentration of 1-5 mg/mL.
-
-
Activation of this compound:
-
Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer. A typical starting molar excess is 5-10 fold over this compound.
-
Add the EDC and sulfo-NHS solutions to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Preparation of Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in Coupling Buffer.
-
Wash the nanoparticles twice with Coupling Buffer by centrifugation or magnetic separation to remove any storage buffers or contaminants.
-
Resuspend the washed nanoparticles in Coupling Buffer to a final concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension. The optimal ratio of activated this compound to nanoparticles should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
-
Quenching of Unreacted Sites:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to block any unreacted sulfo-NHS esters.
-
-
Washing and Purification:
-
Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles.
-
Remove the supernatant containing unreacted this compound and quenching reagents.
-
Wash the nanoparticles three times with Washing Buffer.
-
After the final wash, resuspend the Psar18-conjugated nanoparticles in the desired Storage Buffer.
-
Characterization of Psar18-Nanoparticle Conjugates
Thorough characterization is essential to confirm successful conjugation and assess the quality of the final product.
| Parameter | Method | Typical Expected Outcome |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | A slight increase in hydrodynamic diameter compared to unconjugated nanoparticles. A PDI value below 0.2 indicates a monodisperse population. |
| Surface Charge | Zeta Potential Measurement | A change in zeta potential upon conjugation, reflecting the alteration of the nanoparticle surface chemistry. |
| Conjugation Efficiency | UV-Vis Spectroscopy, Fluorescence Spectroscopy, or ELISA | Quantification of the amount of Psar18 successfully coupled to the nanoparticles. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Visualization of the size, shape, and dispersion of the conjugated nanoparticles. |
Visualizations
Experimental Workflow for this compound Nanoparticle Conjugation
Caption: Workflow for EDC/sulfo-NHS mediated coupling of this compound to nanoparticles.
Simplified IL-18 Signaling Pathway
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. nanohybrids.net [nanohybrids.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of IL-18-mediated signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Psar18-cooh: Navigating a Research Enigma
Efforts to generate detailed application notes and safety protocols for a compound designated as "Psar18-cooh" have been unsuccessful due to the absence of this specific molecule in publicly available scientific literature and chemical databases. It is highly probable that "this compound" represents an internal laboratory code, a novel or unpublished research compound, or a potential typographical error in the query.
Extensive searches for "this compound" did not yield any specific chemical entity. The suffix "-cooh" strongly indicates the presence of a carboxylic acid functional group, a common feature in many biologically active molecules and research probes. One initial search result tangentially referenced the COOH-terminus of the FRAP (mTOR) protein, a key component in a critical cellular signaling pathway. This tenuous link suggests that the intended compound might be a modulator of the PI3K/AKT/mTOR pathway. However, without a definitive identification of "Psar18," this remains speculative.
The PI3K/AKT/mTOR signaling cascade is a vital intracellular pathway that governs fundamental cellular processes such as growth, proliferation, survival, and metabolism. Its dysregulation is implicated in a multitude of diseases, including cancer, diabetes, and neurodegenerative disorders, making it a prime target for drug development.
Below is a generalized representation of the mTOR signaling pathway, which may be relevant if "this compound" is indeed an inhibitor or modulator within this cascade.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Given the current information, it is impossible to provide the requested detailed application notes, safety and handling procedures, or experimental protocols for "this compound." To proceed, it is imperative to:
-
Verify the correct name and spelling of the compound.
-
Consult internal documentation or the original source of the name for its chemical structure and associated data.
-
If the compound is novel, a full safety and characterization profile must be established before any handling or experimental use.
Researchers, scientists, and drug development professionals are strongly advised to consult the manufacturer's or supplier's Safety Data Sheet (SDS) for any chemical compound prior to its use. In the absence of such documentation for "this compound," it should be treated as a compound of unknown toxicity and handled with extreme caution, utilizing appropriate personal protective equipment (PPE) and engineering controls.
Troubleshooting & Optimization
troubleshooting Psar18-cooh solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Psar18-cooh.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when dissolving this compound. Follow the steps in a sequential manner to resolve solubility challenges.
Issue: this compound is not dissolving or is forming a suspension in aqueous buffers (e.g., PBS, TRIS).
-
Question 1: What is the first step if this compound does not dissolve in a neutral aqueous buffer?
Answer: Polysarcosine (pSar), the backbone of this compound, is known to be highly hydrophilic and water-soluble.[1][][3] However, the terminal carboxylic acid can influence its solubility, especially at higher concentrations.
Recommended Initial Steps:
-
Vortex/Agitate: Ensure the mixture has been vortexed or agitated thoroughly for an adequate amount of time.
-
Gentle Warming: Gently warm the solution to 37-40°C. Do not boil, as this may degrade the polymer.
-
Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates.
-
-
Question 2: The material remains insoluble after initial steps. What is the next step?
Answer: The solubility of carboxylic acids is highly dependent on pH.[4][5] At neutral or acidic pH, the carboxylic acid group (-COOH) is protonated and less soluble. By increasing the pH, the group deprotonates to the more soluble carboxylate form (-COO⁻).
pH Adjustment Protocol:
-
Add a small amount of a weak base to your aqueous solution. A 0.1 M solution of sodium bicarbonate (NaHCO₃) or a dilute (0.05-0.1 M) solution of sodium hydroxide (NaOH) can be added dropwise.
-
Monitor the pH of the solution, aiming for a pH of 7.5-8.5.
-
Continue to agitate the solution between additions of the base. The material should dissolve as the pH increases.
-
-
Question 3: I need to dissolve this compound in an organic solvent for a reaction. Which solvent should I use?
Answer: For applications requiring an organic solvent, such as in peptide synthesis or bioconjugation, polar aprotic solvents are recommended.
Recommended Organic Solvents:
-
Dimethylformamide (DMF): Several studies have successfully used DMF to dissolve carboxy-functionalized polysarcosine, sometimes with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) to aid dissolution and subsequent reactions.
-
Dimethyl sulfoxide (DMSO): DMSO is another excellent solvent for polar compounds, including polymers with carboxylic acid groups.
-
Dichloromethane (DCM): For some applications, DCM can be used, often with an added base like triethylamine (TEA) to improve solubility.
-
Issue: The dissolved this compound solution appears cloudy or precipitates over time.
-
Question 4: Why did my clear this compound solution become cloudy?
Answer: Cloudiness or precipitation can occur due to several factors:
-
Saturation: The concentration of this compound may be too high for the chosen solvent and conditions.
-
pH Shift: In aqueous buffers, a drop in pH can cause the protonation of the carboxylate group, leading to precipitation. This can happen due to the absorption of atmospheric CO₂.
-
Temperature Change: If the solution was warmed to dissolve the compound, cooling it back to room temperature or 4°C might cause it to fall out of solution.
-
Contamination: The presence of divalent cations or other contaminants in the buffer can sometimes lead to the precipitation of polymers.
-
-
Question 5: How can I fix a cloudy solution or prevent it from happening?
Answer:
-
Check and Adjust pH: If in an aqueous buffer, re-check the pH and adjust it to a more basic level (pH 7.5-8.5) if necessary.
-
Dilute the Solution: Try diluting the solution with more of the same solvent.
-
Filter: If the cloudiness is due to a small amount of insoluble material, the solution can be filtered through a 0.22 µm syringe filter.
-
Storage: For stock solutions, refer to the supplier's recommendations. MedchemExpress suggests storing stock solutions at -80°C for up to 6 months or at -20°C for 1 month. It is advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles.
-
Solubility Data Summary
Quantitative solubility data for this compound is not widely published. The following table provides a qualitative summary based on the properties of polysarcosine and general principles for carboxylic acids.
| Solvent | Type | Solubility | Notes |
| Water | Aqueous | Moderate to High | Solubility is pH-dependent. Increases significantly at pH > 7.5. |
| PBS (pH 7.4) | Aqueous Buffer | Moderate | May require warming or sonication. Adjusting pH to ~8.0 is recommended for higher concentrations. |
| DMSO | Polar Aprotic | High | Generally a good solvent for this type of compound. |
| DMF | Polar Aprotic | High | Often used in synthesis and conjugation reactions involving similar molecules. |
| Ethanol | Polar Protic | Low to Moderate | May be soluble but generally not the first choice for high concentrations. |
| DCM | Nonpolar | Low | Generally insoluble unless a base like TEA is added. |
| Hexane | Nonpolar | Insoluble | Not a suitable solvent. |
"High" indicates that concentrations typically used in research (e.g., 1-10 mg/mL) are likely achievable. "Moderate" suggests that achieving higher concentrations may require optimization (e.g., pH adjustment, warming).
Experimental Protocols
Protocol 1: Dissolving this compound in Aqueous Buffer (e.g., PBS)
-
Weigh the Compound: Weigh the desired amount of this compound in a suitable vial.
-
Add Buffer: Add the calculated volume of PBS (pH 7.4) to achieve the target concentration.
-
Initial Dissolution: Vortex the vial for 1-2 minutes.
-
Troubleshooting Steps (if not fully dissolved): a. Gently warm the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing. b. If still insoluble, place the vial in a bath sonicator for 5-10 minutes. c. If solubility is still an issue, add 0.1 M NaOH dropwise while vortexing until the solution clears. Check that the final pH is between 7.5 and 8.5.
-
Sterilization (if required): Filter the final solution through a sterile 0.22 µm syringe filter.
-
Storage: Store the solution as recommended, typically at -20°C or -80°C in single-use aliquots.
Protocol 2: Dissolving this compound in an Organic Solvent (e.g., DMF)
-
Weigh the Compound: Weigh the desired amount of this compound into a dry glass vial under an inert atmosphere (e.g., nitrogen or argon) if the subsequent reaction is moisture-sensitive.
-
Add Solvent: Add anhydrous DMF to the vial to the desired concentration.
-
Dissolution: Cap the vial tightly and vortex until the solid is fully dissolved. Sonication can be used to expedite this process.
-
Use in Reaction: The resulting solution is now ready for use in bioconjugation or other synthetic steps. Note that the carboxylic acid may need to be activated (e.g., with EDC/NHS chemistry) for subsequent amide bond formation.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in aqueous buffers.
Caption: Effect of pH on the solubility equilibrium of a carboxylic acid like this compound.
References
Technical Support Center: Troubleshooting Non-Specific Binding of Psar18-cooh in Assays
Welcome to the technical support center for Psar18-cooh. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to non-specific binding in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
This compound is a research molecule containing a carboxylic acid (-COOH) functional group. This group can participate in various intermolecular interactions, including hydrogen bonding and electrostatic interactions, which can sometimes lead to non-specific binding in assays. Non-specific binding occurs when this compound adheres to surfaces or molecules other than its intended target, leading to inaccurate measurements, high background noise, and reduced assay sensitivity.[1][2][3][4]
Q2: What are the common causes of non-specific binding of a carboxylated molecule like this compound?
Several factors can contribute to the non-specific binding of this compound:
-
Electrostatic Interactions: The negatively charged carboxylate group can interact with positively charged surfaces or proteins.
-
Hydrophobic Interactions: The hydrocarbon backbone of the molecule may interact with hydrophobic surfaces of assay plates or other biomolecules.[3]
-
Protein Aggregation: this compound may bind to aggregated proteins in the sample, which can then stick to the assay surface.
-
Inadequate Blocking: Insufficient blocking of the assay surface can leave open sites for this compound to bind non-specifically.
-
Inappropriate Assay Conditions: Suboptimal pH, ionic strength, or temperature of the assay buffers can promote non-specific interactions.
Q3: How can I determine if the signal I am observing is due to non-specific binding?
To determine the extent of non-specific binding, it is crucial to include proper controls in your experiment. A common method is to measure the signal in the absence of the specific binding partner (e.g., target receptor or antibody). If a significant signal is still detected, it is likely due to non-specific binding. For surface-based assays like Surface Plasmon Resonance (SPR), this can be done by flowing the analyte over a reference surface without the immobilized ligand.
Troubleshooting Guides
Issue 1: High Background Signal in ELISA-based Assays
Symptom: You are observing a high signal in your control wells (e.g., wells without the capture antibody or wells with a non-specific competitor) in your ELISA experiment with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA, casein) or the incubation time. Consider using a different blocking agent. | Reduction in background signal in control wells. |
| Suboptimal Buffer Composition | Increase the salt concentration (e.g., NaCl up to 500 mM) in your washing and assay buffers to reduce electrostatic interactions. | Decreased non-specific binding and lower background. |
| Add a non-ionic surfactant (e.g., 0.05% Tween-20) to your buffers to minimize hydrophobic interactions. | Reduced background noise. | |
| Cross-reactivity | If using antibodies, ensure they are specific for this compound and not cross-reacting with other components in the assay. | Increased signal-to-noise ratio. |
| This compound Concentration Too High | Perform a titration of this compound to find the optimal concentration that gives a good signal without excessive background. | A clear concentration-dependent specific signal with low background. |
Issue 2: Non-Specific Binding in Surface Plasmon Resonance (SPR) Experiments
Symptom: You observe a significant response on the reference channel when injecting this compound in your SPR experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Electrostatic Interactions with the Sensor Surface | Adjust the pH of the running buffer to be further from the isoelectric point of this compound. | Reduced binding to the reference surface. |
| Increase the ionic strength of the running buffer by adding NaCl. | Minimized non-specific electrostatic interactions. | |
| Hydrophobic Interactions | Add a non-ionic surfactant like Tween-20 (0.005% to 0.1%) to the running buffer. | Reduced hydrophobic-driven non-specific binding. |
| Inadequate Surface Chemistry | If using a carboxymethyl dextran chip, consider adding carboxymethyl dextran to the running buffer. If using a planar COOH sensor chip, adding PEG can help. | Lower response on the reference channel. |
| Protein Contamination in the Sample | Ensure high purity of your this compound sample. Consider an additional purification step if necessary. | Cleaner sensorgrams with reduced non-specific binding. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions in an ELISA
This protocol outlines a method to determine the optimal blocking buffer for reducing non-specific binding of this compound.
-
Plate Coating: Coat a 96-well ELISA plate with your target protein (or leave uncoated for non-specific binding assessment) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Prepare different blocking buffers to test:
-
1% BSA in PBS
-
3% BSA in PBS
-
1% Casein in PBS
-
Commercial blocking buffer
-
-
Add 200 µL of each blocking buffer to different sets of wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
This compound Incubation: Add a constant concentration of labeled this compound to all wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the detection reagent and measure the signal according to your specific ELISA protocol.
-
Analysis: Compare the signal from the different blocking conditions. The optimal blocking buffer will yield the lowest signal in the absence of the target protein.
Hypothetical Data: Optimizing Blocking Agents
| Blocking Agent | Signal in Wells without Target Protein (OD at 450 nm) | Signal in Wells with Target Protein (OD at 450 nm) | Signal-to-Noise Ratio |
| 1% BSA | 0.45 | 1.20 | 2.67 |
| 3% BSA | 0.25 | 1.15 | 4.60 |
| 1% Casein | 0.30 | 1.25 | 4.17 |
| Commercial Blocker | 0.15 | 1.30 | 8.67 |
Visualizations
Diagram 1: Troubleshooting Workflow for Non-Specific Binding
Caption: A logical workflow for troubleshooting non-specific binding issues.
Diagram 2: Factors Influencing Non-Specific Binding
Caption: Key factors contributing to non-specific binding of this compound.
References
- 1. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 2. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
Technical Support Center: Synthesis of Peptide-Carboxylic Acids
Disclaimer: Information regarding a specific molecule designated "Psar18-cooh" is not publicly available. This guide provides general support for the synthesis of peptide-carboxylic acids, addressing common challenges and methodologies that would be relevant for such a molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of a peptide-carboxylic acid?
A1: Researchers often face several challenges during SPPS, including:
-
Incomplete coupling reactions: This can be due to steric hindrance from bulky protecting groups or the formation of secondary structures in the growing peptide chain.
-
Aggregation of the peptide chain: Hydrophobic peptides have a tendency to aggregate on the solid support, which can block reactive sites and lead to truncated sequences.[1]
-
Side reactions: Various side reactions can occur, such as racemization (loss of stereochemical integrity) at the activated carboxylic acid, or modifications of sensitive amino acid side chains.[2][3]
-
Difficulties during cleavage and deprotection: The final step of releasing the peptide from the resin and removing protecting groups can sometimes lead to degradation of the peptide or incomplete removal of all protecting groups.
Q2: How can I minimize peptide aggregation during synthesis?
A2: Several strategies can be employed to minimize aggregation:
-
Choice of solvent: While DMF is a common solvent for SPPS, more polar solvents can sometimes reduce aggregation.[2][3]
-
Chaotropic agents: The addition of chaotropic agents like guanidinium chloride can help to disrupt secondary structures.
-
Elevated temperature: Performing coupling reactions at a higher temperature can help to break up aggregates.
-
Microwave irradiation: The use of microwave energy can accelerate coupling reactions and reduce aggregation.
Q3: What are the best practices for the final cleavage and deprotection of a peptide-carboxylic acid?
A3: To ensure a successful final step, consider the following:
-
Use of scavengers: A "cocktail" of scavengers should be used during cleavage to quench reactive carbocations generated from the protecting groups and prevent side reactions with sensitive residues like tryptophan and methionine.
-
Cold cleavage: Performing the cleavage with trifluoroacetic acid (TFA) at low temperatures can help to minimize degradation of the peptide.
-
Proper workup: After cleavage, the peptide should be precipitated with cold ether, centrifuged, and washed multiple times to remove the scavengers and residual TFA.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low final yield of the purified peptide | Incomplete coupling at one or more steps. | Use a stronger coupling agent or double couple difficult amino acids. Consider microwave-assisted synthesis. |
| Aggregation of the peptide on the resin. | Incorporate a chaotropic agent or switch to a more polar solvent. | |
| Loss of peptide during purification. | Optimize the HPLC purification gradient and consider alternative chromatography resins. | |
| Multiple peaks observed during HPLC analysis of the crude product | Presence of deletion sequences from incomplete coupling. | Improve coupling efficiency as mentioned above. |
| Side reactions during synthesis or cleavage. | Review the chemistry and protecting group strategy. Ensure proper scavengers are used during cleavage. | |
| Racemization of amino acids. | Use a base with a lower pKa for activation, and keep reaction times as short as possible. | |
| The desired mass is not observed in mass spectrometry | Incomplete removal of one or more protecting groups. | Increase the cleavage time or use a stronger cleavage cocktail. |
| Modification of the peptide (e.g., oxidation). | Degas all solvents and work under an inert atmosphere. Add reducing agents to the cleavage cocktail. |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Generic Peptide-Carboxylic Acid
This protocol outlines a general procedure using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
1. Resin Swelling:
- Start with a pre-loaded Wang or 2-chlorotrityl chloride resin.
- Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain and repeat the piperidine treatment for another 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
- Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU/HOBt (3-5 equivalents) in DMF.
- Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Wash the resin thoroughly with DMF (5-7 times).
- (Optional) Perform a ninhydrin test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.
4. Repeat Deprotection and Coupling:
- Repeat steps 2 and 3 for each amino acid in the peptide sequence.
5. Final Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
6. Cleavage and Side-Chain Deprotection:
- Wash the resin with dichloromethane (DCM) and dry it under vacuum.
- Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the peptide.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
- Dry the crude peptide under vacuum.
7. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Psar18-cooh quenching or aggregation problems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psar18-COOH and similar carboxylated fluorescent probes. The following sections address common challenges related to fluorescence quenching and aggregation that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Quenching Problems
Q1: What is fluorescence quenching and why is it happening to my this compound probe?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] This can occur through various mechanisms, including excited-state reactions, energy transfer, the formation of non-fluorescent complexes, and collisional encounters.[1] For this compound probes, quenching can be a significant issue, leading to reduced signal and inaccurate data. Common causes include interactions with other molecules in your sample, high probe concentrations, or the formation of probe aggregates.
Q2: What are the different types of fluorescence quenching I should be aware of?
A2: The primary quenching mechanisms are dynamic (collisional) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).[1]
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (a quencher) in the solution, causing it to return to the ground state without emitting a photon. This process is dependent on factors like temperature and viscosity. Molecular oxygen is a common collisional quencher.[1]
-
Static Quenching: This happens when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state.[1] This complex then absorbs light but does not emit a fluorescent photon.
-
Förster Resonance Energy Transfer (FRET): This is a specific type of dynamic quenching where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule in close proximity (typically <10 nm).
-
Self-Quenching or Concentration Quenching: This occurs at high concentrations of the fluorophore, where aggregates can form. These aggregates can act as "traps" for the excitation energy, leading to its dissipation as heat instead of light.
Q3: How can I determine the type of quenching affecting my experiment?
A3: Distinguishing between quenching mechanisms can often be achieved by analyzing fluorescence lifetime measurements.
-
In dynamic quenching , the fluorescence lifetime of the probe decreases in the presence of the quencher.
-
In static quenching , the fluorescence lifetime remains unchanged because the fluorophore-quencher complexes are non-fluorescent and do not contribute to the measured signal.
The relationship between fluorescence intensity and quencher concentration can also provide clues, as described by the Stern-Volmer equation.
| Quenching Mechanism | Description | Effect on Fluorescence Lifetime |
| Dynamic (Collisional) | Quencher deactivates the excited fluorophore through collisions. | Decreases |
| Static | Fluorophore and quencher form a non-fluorescent ground-state complex. | Unchanged |
| FRET | Energy is transferred from a donor fluorophore to a nearby acceptor. | Decreases (for the donor) |
| Self-Quenching | High fluorophore concentration leads to aggregate formation and energy dissipation. | Often decreases |
Q4: What are some common quenchers for fluorescent probes?
A4: Several substances can act as quenchers. Common examples include molecular oxygen, iodide ions, and acrylamide. For probes used in biological systems, components of buffers or media, as well as certain biomolecules, can have quenching effects.
Aggregation Problems
Q1: My this compound probes are aggregating. What could be the cause?
A1: Nanoparticles and probes with carboxyl (-COOH) surface groups can be prone to aggregation due to several factors. Van der Waals forces naturally promote agglomeration, and this is counteracted by repulsive forces. When these repulsive forces are weak, aggregation can occur. Common causes include:
-
pH: Carboxyl groups are charged at neutral to high pH, leading to electrostatic repulsion that keeps particles dispersed. At low pH, these groups become protonated and neutral, reducing repulsion and leading to aggregation.
-
High Ionic Strength: High salt concentrations in the buffer can shield the surface charges on the particles, reducing electrostatic repulsion and causing them to aggregate.
-
Conjugation Reactions: During conjugation to proteins or other molecules using chemistries like EDC/NHS, the surface charge of the particles is altered, which can disrupt their colloidal stability.
-
Hydrophobic Interactions: If the core of the Psar18 probe is hydrophobic, attaching proteins can introduce hydrophobic patches that favor aggregation to minimize contact with water.
-
Freeze-Drying: The process of lyophilization can force particles into close proximity, leading to irreversible aggregation if cryoprotectants are not used.
Q2: How can I prevent the aggregation of my this compound probes?
A2: Preventing aggregation is crucial for obtaining reliable experimental results. Here are some strategies:
-
Control the pH: Maintain a pH well above the pKa of the carboxylic acid groups to ensure they remain deprotonated and charged, promoting electrostatic repulsion.
-
Optimize Ionic Strength: Use the lowest salt concentration compatible with your experimental protocol.
-
Use Stabilizers: Passivating or stabilizing agents, such as certain carboxylic acids, can be used to protect colloidal particles from aggregation. In some cases, non-ionic surfactants can provide steric stabilization.
-
Optimize Conjugation Reactions: Carefully control the concentrations of your probe, the molecule to be conjugated, and coupling reagents like EDC to avoid excessive modification of the surface charge. Consider blocking excess reactive groups after conjugation.
-
Sonication: Use sonication to break up temporary aggregates, but be aware that this may not be effective for irreversible aggregation.
-
Use Cryoprotectants: If you need to freeze-dry your probes, use cryoprotectants like sucrose or trehalose to prevent aggregation during the process.
| Problem | Potential Cause | Recommended Solution |
| Aggregation | Low pH | Increase buffer pH to ensure carboxyl groups are deprotonated and charged. |
| High salt concentration | Decrease the ionic strength of the buffer. | |
| During/after protein conjugation | Optimize reactant concentrations; block excess reactive sites; consider steric stabilizers. | |
| After freeze-thaw cycles | Add cryoprotectants (e.g., sucrose, trehalose) before freezing. |
Troubleshooting Guides
Guide 1: Investigating a Loss of Fluorescence Signal
If you observe a significant drop in your fluorescence signal, this guide will help you determine if the cause is quenching or aggregation.
Caption: Troubleshooting workflow for diagnosing fluorescence signal loss.
Experimental Protocols
Protocol: Covalent Conjugation of a Protein to this compound using EDC/NHS Chemistry
This protocol describes the covalent attachment of a protein to the carboxylated surface of this compound probes, with steps to minimize aggregation.
Materials:
-
This compound probes
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Protein to be conjugated (in PBS or other amine-free buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Washing/Storage Buffer: PBS with 0.05% Tween-20 and 0.1% BSA (or other suitable blocking agent)
Procedure:
-
Probe Preparation:
-
Resuspend this compound probes in Activation Buffer. If the stock solution contains sodium azide, wash the probes by centrifugation and resuspension in fresh Activation Buffer.
-
Sonicate the probe solution for 2-5 minutes in a bath sonicator to ensure a monodisperse suspension.
-
-
Activation of Carboxyl Groups:
-
Add NHS to the probe solution to a final concentration of 5 mM.
-
Add EDC to the probe solution to a final concentration of 5 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. This reaction activates the carboxyl groups to form a more stable NHS-ester.
-
-
Protein Conjugation:
-
Immediately after activation, add the protein to be conjugated. The optimal protein-to-probe ratio should be determined empirically.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 100 mM to quench any unreacted NHS-esters.
-
Incubate for 10-15 minutes at room temperature.
-
-
Washing and Storage:
-
Centrifuge the conjugated probes to pellet them.
-
Carefully remove the supernatant.
-
Resuspend the pellet in Washing/Storage Buffer. This step is critical to remove unreacted protein and reagents and to passivate the surface to prevent aggregation.
-
Repeat the centrifugation and resuspension step two more times.
-
After the final wash, resuspend the conjugated probes in the desired storage buffer and store at 4°C.
-
Caption: Workflow of EDC-NHS chemistry for protein conjugation.
References
Technical Support Center: Troubleshooting Psar18-cooh Purification by HPLC
Welcome to the technical support center for the HPLC purification of Psar18-cooh. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this carboxylated phosphatidylserine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the HPLC purification of this compound?
A1: For this compound, a reverse-phase HPLC method is generally the most effective approach. Given its polar head group and long acyl chains, a C18 column is a good starting point.[1][2] A gradient elution with a mobile phase consisting of an aqueous component with an acidic modifier and an organic solvent like acetonitrile or methanol is recommended to ensure adequate retention and separation.
Q2: What is the approximate pKa of the carboxyl group on this compound and why is it important?
Q3: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors. For an acidic compound like this compound, the most probable causes are secondary interactions with the stationary phase or inappropriate mobile phase pH. Refer to the troubleshooting guide below for a detailed breakdown of causes and solutions for peak tailing.
Q4: I am observing poor resolution between my this compound peak and impurities. What steps can I take to improve it?
A4: Poor resolution can be addressed by optimizing several chromatographic parameters. This includes adjusting the mobile phase composition (both the organic solvent and the pH), changing the gradient profile, or selecting a different column. A shallower gradient around the elution time of this compound can often improve separation from closely eluting impurities.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the HPLC purification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
A perfect chromatographic peak should be symmetrical, following a Gaussian distribution. Deviations from this ideal shape, such as tailing or fronting, can compromise the accuracy and reproducibility of your purification.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting logic for addressing peak tailing and fronting.
| Parameter | Potential Cause for Tailing | Recommended Solution |
| Mobile Phase pH | The mobile phase pH is too close to or above the pKa of this compound, causing partial ionization. | Lower the mobile phase pH to at least 1.5-2 units below the pKa. For this compound, a pH of 2.5-3.5 is a good starting point. |
| Stationary Phase Interactions | Secondary interactions between the carboxyl group and active sites (e.g., residual silanols) on the silica-based column. | Use a high-purity, end-capped C18 column or a column with a polar-embedded or polar-endcapped stationary phase. |
| Column Overload | Injecting too much sample mass onto the column. | Reduce the injection volume or the concentration of the sample. |
| Extra-column Effects | Excessive tubing length or diameter between the injector, column, and detector. | Use tubing with a smaller internal diameter and keep the length to a minimum. |
| Parameter | Potential Cause for Fronting | Recommended Solution |
| Sample Solvent | The sample is dissolved in a solvent that is stronger than the initial mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Overload | High concentration of the sample at the column inlet. | Dilute the sample before injection. |
| Column Collapse | A void has formed at the head of the column. | Replace the column and ensure mobile phase conditions are not causing bed instability. |
Issue 2: Poor Resolution
Resolution is the measure of separation between two peaks in a chromatogram. Poor resolution can lead to impure fractions.
Workflow for Improving Resolution
Caption: Strategies for enhancing chromatographic resolution.
| Parameter | Strategy for Improvement |
| Mobile Phase Strength | Decrease the initial percentage of the organic solvent (Solvent B) to increase the retention of this compound and potentially improve its separation from earlier eluting impurities. |
| Gradient Profile | After a scouting gradient, develop a shallower gradient around the elution time of this compound. This will increase the separation between closely eluting peaks. |
| Organic Modifier | Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties. |
| Column Chemistry | If resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for this compound and its impurities. |
| Temperature | Increasing the column temperature can decrease mobile phase viscosity, leading to better mass transfer and potentially sharper peaks and improved resolution. However, be mindful of the thermal stability of this compound. |
Issue 3: Variable Retention Times
Inconsistent retention times can make peak identification and fraction collection difficult and indicate a problem with the HPLC system or method.
| Potential Cause | Troubleshooting Steps |
| Improper Column Equilibration | The column is not fully equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase Preparation | Inconsistent preparation of the mobile phase, including pH and solvent ratios. |
| Pump Performance | Fluctuations in pump pressure or flow rate due to air bubbles, worn seals, or check valve issues. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times, especially if a column oven is not used. |
Experimental Protocols
Protocol 1: Generic Starting Method for this compound Purification
This protocol provides a starting point for developing a purification method for this compound. Optimization will be required based on the specific impurity profile of your sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 70% B
-
5-25 min: 70% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10-50 µL (depending on sample concentration)
-
Column Temperature: 30 °C
Protocol 2: Column Flushing and Regeneration
Regular column maintenance is crucial for reproducible results and extending column lifetime.
-
To remove strongly retained non-polar compounds:
-
Flush the column with 20 column volumes of your mobile phase B (e.g., Acetonitrile with 0.1% TFA).
-
Flush with 20 column volumes of Isopropanol.
-
Flush with 20 column volumes of Hexane (for highly non-polar contaminants).
-
Return to the working mobile phase by flushing with Isopropanol, then Mobile Phase B, and finally the initial mobile phase conditions.
-
-
To address potential protein contamination:
-
Flush with a gradient of increasing organic solvent.
-
If necessary, a wash with a solution of Guanidine-HCl or Urea may be effective, but consult the column manufacturer's instructions first.
-
References
how to reduce background signal with Psar18-cooh
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals during experiments involving Psar18-cooh.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a carboxylated compound likely utilized as a fluorescent probe or as part of a bioconjugation strategy in various experimental assays. The carboxyl group (-COOH) allows for covalent linkage to primary amines on target molecules, such as proteins or antibodies, through amide bond formation. Its applications likely span fluorescence microscopy, flow cytometry, and other immunoassays where specific labeling is required.
Q2: I am observing a high background signal in my experiment with this compound. What are the potential causes?
High background signal can originate from several sources. The primary culprits are typically autofluorescence from the biological sample itself, non-specific binding of the this compound probe to off-target sites, or issues with the experimental protocol such as insufficient blocking or washing.[1][2] A systematic approach is necessary to identify and address the specific cause.
Q3: How can I determine the source of the high background signal?
To pinpoint the source of the high background, it is crucial to include proper controls in your experiment.[1] The most informative control is an unstained sample (cells or tissue that have not been treated with this compound but have undergone all other processing steps).[1]
-
High signal in the unstained sample: This indicates that the background is likely due to autofluorescence from the cells or tissue.[1]
-
Low signal in the unstained sample but high signal in the stained sample: This suggests that the issue is related to the this compound probe, such as non-specific binding, or problems with other reagents used in the staining protocol.
Troubleshooting Guides
Guide 1: Addressing High Background Signal
This guide provides a systematic approach to troubleshooting and reducing high background signals when using this compound.
Step 1: Identify the Source of the Background
As outlined in the FAQs, the first step is to determine if the background is from autofluorescence or from the staining protocol.
Troubleshooting Workflow
Caption: A workflow to diagnose the source of high background signal.
Guide 2: Reducing Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological materials, which can be a significant source of background noise.
Experimental Protocol: Reducing Autofluorescence with Sodium Borohydride
-
Fixation: After fixation with an aldehyde-based fixative like 4% paraformaldehyde, wash the samples with Phosphate-Buffered Saline (PBS).
-
Quenching: Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubation: Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Washing: Thoroughly wash the samples three times with PBS for 5 minutes each.
-
Proceed: Continue with your standard staining protocol.
Table 1: Common Autofluorescence Reduction Techniques
| Method | Description | Key Considerations |
| Sodium Borohydride | Reduces aldehyde-induced autofluorescence. | Prepare fresh solution before use. |
| Sudan Black B | A lipophilic dye that quenches autofluorescence from lipofuscin. | Can introduce a dark precipitate if not properly dissolved. |
| Cupric Sulfate | Can quench autofluorescence, particularly in tissues with red blood cells. | May affect the fluorescence of some dyes. |
| Photobleaching | Exposing the sample to intense light to "bleach" the autofluorescent molecules before imaging. | Can also photobleach the target fluorophore if not done carefully. |
Guide 3: Optimizing the Staining Protocol to Reduce Non-Specific Binding
If autofluorescence is not the issue, the high background is likely due to non-specific binding of the this compound probe or other reagents.
Key Optimization Steps:
-
Optimize Probe Concentration: Using too high a concentration of the fluorescent probe is a common cause of high background. It is essential to titrate the this compound to find the optimal concentration that provides a good signal-to-noise ratio.
-
Effective Blocking: Blocking non-specific binding sites is a critical step.
-
Thorough Washing: Insufficient washing will result in unbound fluorescent probes remaining in the sample, leading to high background.
Staining Protocol Optimization Workflow
Caption: A workflow for optimizing the staining protocol.
Experimental Protocol: Optimized Staining
-
Blocking:
-
Prepare a blocking buffer appropriate for your sample. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody.
-
Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA).
-
Increase the blocking incubation time to 60 minutes at room temperature.
-
-
This compound Incubation:
-
Dilute the this compound in the blocking buffer.
-
Perform a titration series to determine the optimal concentration.
-
-
Washing:
-
After incubation with this compound, increase the number and duration of wash steps. For example, perform three washes with PBS containing 0.1% Tween 20 for 10 minutes each.
-
Table 2: Blocking Buffer Recommendations
| Blocking Agent | Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 min at RT | A common general-purpose blocking agent. |
| Normal Goat Serum | 5-10% in PBS | 30-60 min at RT | Use when the secondary antibody is raised in goat. |
| Normal Donkey Serum | 5-10% in PBS | 30-60 min at RT | Use when the secondary antibody is raised in donkey. |
Signaling Pathway Considerations
While the specific signaling pathway involving this compound is not detailed, it is crucial to understand the localization of the target molecule to interpret the staining pattern correctly. The following diagram illustrates a generic signaling pathway to highlight potential areas of probe localization.
Generic Signaling Pathway
Caption: A generic cell signaling pathway.
By following these troubleshooting guides and optimizing your experimental protocol, you can effectively reduce background signals and improve the quality of your data when working with this compound.
References
Technical Support Center: Troubleshooting Psar18-cooh Assay Interference
Welcome to the technical support center for Psar18-cooh. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a research compound with a carboxylic acid moiety. Compounds with this and other reactive chemical groups can sometimes lead to false positives or negatives in biological assays through various interference mechanisms.[1][2] It is crucial to differentiate between genuine biological activity and assay artifacts.[2]
Q2: What are the common types of assay interference observed with compounds like this compound?
Common interference mechanisms include compound aggregation, inherent fluorescence, reactivity with assay reagents (especially those with thiol groups), and inhibition of reporter enzymes like luciferase.[1][3] These interferences can be reproducible and concentration-dependent, mimicking true biological activity.
Q3: How can I proactively identify if this compound is an assay interference compound?
Identifying interference early can save significant time and resources. Strategies include performing counter-screens, searching literature for related compound scaffolds, and utilizing computational tools to predict Pan-Assay Interference Compounds (PAINS).
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in my primary assay.
This could be due to compound instability or solubility issues.
Troubleshooting Steps:
-
Assess Compound Stability: Determine the stability of this compound in your assay buffer over the experiment's duration.
-
Evaluate Solubility: Poor solubility can lead to compound precipitation. Consider using a control compound with known solubility characteristics for comparison.
-
Incorporate Detergents: The addition of a non-ionic detergent, such as Triton X-100, to the assay buffer can help mitigate issues arising from compound aggregation.
Issue 2: this compound shows activity in a fluorescence-based assay, but not in an orthogonal assay.
This suggests that the compound's intrinsic fluorescence might be interfering with the assay readout.
Troubleshooting Steps:
-
Fluorescence Quenching Counter-Screen: Perform a counter-screen to specifically assess for fluorescence interference.
-
Test in Buffer Alone: Evaluate the signal of this compound in the assay buffer without the biological target to see if it produces a false-positive signal.
-
Utilize Orthogonal Assays: Confirm initial findings using a non-fluorescence-based method to ensure the observed activity is target-specific.
Experimental Protocols
Protocol 1: Luciferase Inhibition Counter-Screen
Objective: To determine if this compound directly inhibits the luciferase reporter enzyme, a common cause of false positives in luciferase-based assays.
Methodology:
-
Prepare a standard solution of recombinant luciferase enzyme in a suitable buffer.
-
Create a serial dilution of this compound.
-
In a 96-well plate, add the luciferase solution to each well.
-
Add the this compound dilutions to the wells. Include a known luciferase inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubate for a predetermined time at room temperature.
-
Add the luciferin substrate and measure the resulting luminescence using a plate reader.
-
A decrease in luminescence in the presence of this compound, similar to the positive control, indicates direct inhibition of the luciferase enzyme.
Protocol 2: Thiol-Reactivity Assessment
Objective: To assess if this compound reacts with thiol groups, which can be problematic in assays containing reagents like dithiothreitol (DTT) or proteins with reactive cysteine residues.
Methodology:
-
Prepare your primary assay buffer with and without a thiol-scavenging agent like DTT (typically 1-5 mM).
-
Run your standard assay with this compound under both conditions.
-
A significant difference in the compound's activity between the two conditions suggests potential thiol reactivity.
-
For a more direct assessment, a thiol-based probe assay can be employed where a fluorescent adduct is formed upon reaction with a thiol-containing molecule. A reduction in fluorescence in the presence of this compound would indicate it is scavenging the thiol probe.
Data Presentation
Table 1: Summary of Potential this compound Assay Interferences and Mitigation Strategies
| Interference Mechanism | Potential Cause | Recommended Action |
| Compound Aggregation | Poor solubility of this compound. | Add non-ionic detergents (e.g., Triton X-100) to the assay buffer. |
| Fluorescence | Intrinsic fluorescent properties of this compound. | Perform a fluorescence-quenching counter-screen. |
| Luciferase Inhibition | Direct interaction of this compound with the luciferase enzyme. | Conduct a luciferase inhibition counter-screen. |
| Redox Activity | This compound undergoes redox cycling, generating reactive oxygen species. | Test the compound's activity with and without a strong reducing agent like DTT. |
| Thiol Reactivity | Covalent modification of thiol groups in assay reagents or target proteins. | Include scavenging reagents like DTT in the assay buffer and perform thiol-probe assays. |
Visual Guides
Caption: Troubleshooting workflow for suspected this compound assay interference.
Caption: Signaling pathways of common assay interference mechanisms.
References
Technical Support Center: Optimizing Buffer Conditions for Psar18-cooh
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Psar18-cooh. Given that this compound possesses a carboxyl group, special attention is paid to the principles governing the stability and solubility of carboxylated proteins.
Frequently Asked Questions (FAQs)
Q1: Why is buffer optimization critical for a carboxylated molecule like this compound?
A1: Buffer conditions, particularly pH and ionic strength, are crucial for maintaining the stability, solubility, and activity of proteins.[1][2][3] For a molecule with a carboxyl group (-COOH), the pH of the buffer determines the protonation state of this group and other ionizable residues. This affects the protein's overall net charge, which in turn influences protein-protein interactions, solubility, and potential for aggregation.[1][4] Optimizing the buffer helps to prevent precipitation, denaturation, and loss of function during purification, storage, and experimental use.
Q2: How do I select a starting buffer for my experiments with this compound?
A2: A good starting point is to select a buffer system with a pKa value within ±1 pH unit of your desired experimental pH. This ensures effective buffering capacity. Many experiments are initially performed at a physiological pH of around 7.4, for which buffers like Phosphate-Buffered Saline (PBS), HEPES, or Tris-HCl are common choices. However, the ideal pH depends on the isoelectric point (pI) of this compound. To maintain solubility, it is often best to work at a pH at least one unit away from the protein's pI.
Q3: What is the isoelectric point (pI) and how does it affect this compound?
A3: The isoelectric point (pI) is the specific pH at which a protein has no net electrical charge. At a pH below its pI, this compound will have a net positive charge, and at a pH above its pI, it will have a net negative charge. Proteins are often least soluble at their pI because the lack of net charge reduces electrostatic repulsion between molecules, which can lead to aggregation and precipitation. Therefore, determining the pI of this compound is a key step in designing an effective buffer.
Q4: How does salt concentration (ionic strength) impact the stability of this compound?
A4: Salt concentration, or ionic strength, plays a significant role in protein stability. At low concentrations, adding salt can increase solubility ("salting in") by shielding charged residues and reducing non-specific electrostatic interactions that can lead to aggregation. However, excessively high salt concentrations can lead to precipitation by competing for water molecules, a phenomenon known as "salting out". The optimal salt concentration, typically using NaCl or KCl, must be determined empirically and often falls within the 50-150 mM range for general stability.
Q5: Are there common additives that can help stabilize this compound?
A5: Yes, several types of additives can enhance protein stability. Common examples include:
-
Stabilizers: Agents like glycerol (5-20%), sucrose, or L-arginine can help stabilize protein structure and prevent aggregation.
-
Reducing Agents: To prevent oxidation and the formation of unwanted disulfide bonds between cysteine residues, reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are often included at concentrations of 1-10 mM.
-
Chelating Agents: If your protein is sensitive to metal-catalyzed oxidation or degradation by metalloproteases, a chelating agent like EDTA can be beneficial.
Troubleshooting Guide
Problem: My this compound is precipitating out of solution.
-
Possible Cause 1: pH is too close to the pI.
-
Solution: Your protein may be aggregating because the buffer pH is near its isoelectric point (pI), where it is least soluble. Try adjusting the buffer pH to be at least 1-1.5 units above or below the theoretical pI of this compound. This will increase the net charge and electrostatic repulsion between molecules.
-
-
Possible Cause 2: Suboptimal Ionic Strength.
-
Solution: The salt concentration may be too low or too high. Low ionic strength can fail to screen charges, leading to aggregation, while very high concentrations can cause "salting out". Perform a salt screen by preparing aliquots of your protein in buffers with varying NaCl concentrations (e.g., 25 mM, 100 mM, 250 mM, 500 mM) to find the optimal level for solubility.
-
-
Possible Cause 3: High Protein Concentration.
-
Solution: Highly concentrated protein solutions are more prone to aggregation. Try diluting the protein to a lower concentration. If a high concentration is necessary for downstream applications, you may need to screen for stabilizing additives like glycerol or arginine.
-
Problem: I am observing a loss of biological activity for this compound.
-
Possible Cause 1: Incorrect pH.
-
Solution: The buffer pH may be outside the optimal range for the protein's activity. Even if the protein is soluble, an unfavorable pH can cause conformational changes that lead to inactivation. Review the literature for similar proteins or perform a pH activity assay across a range of buffer systems to find the optimal pH.
-
-
Possible Cause 2: Buffer Component Interference.
-
Solution: Certain buffer components can interfere with protein function. For example, phosphate can inhibit kinase activity, and Tris buffers are highly temperature-sensitive, meaning the pH can shift significantly when moved from room temperature to 4°C. Ensure your chosen buffer is compatible with your specific assay and experimental conditions.
-
Problem: My experimental results with this compound are not reproducible.
-
Possible Cause 1: Buffer Instability or Variability.
-
Solution: Ensure you are using freshly prepared buffers for all experiments, as buffer degradation or pH changes upon storage can affect results. When preparing buffers, always pH the solution at the temperature at which you will be performing the experiment, especially when using temperature-sensitive buffers like Tris.
-
-
Possible Cause 2: Protein Aggregation Over Time.
-
Solution: this compound may be slowly aggregating in your current buffer, even if not immediately visible. This can lead to variability in the concentration of active, monomeric protein. Analyze your sample with techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect aggregates. If present, re-optimize the buffer with different salts, pH, or stabilizing additives.
-
Experimental Protocols & Data
Protocol 1: Systematic Buffer Screening for this compound
This protocol describes a systematic approach to screen multiple buffer conditions to identify the optimal formulation for this compound solubility and stability.
Methodology:
-
Preparation: Prepare a stock solution of purified this compound at a known concentration in a minimal, neutral buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.4).
-
Buffer Matrix Design: Create a matrix of different buffer conditions in a 96-well plate format. Vary the following parameters:
-
Buffer Type & pH: Select a range of buffers to cover a wide pH spectrum (e.g., Acetate pH 4.5-5.5, MES pH 5.5-6.5, HEPES pH 7.0-8.0, Tris pH 8.0-9.0).
-
Salt Concentration: For each buffer, test a range of NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM).
-
-
Sample Preparation: Add a small, equal amount of the this compound stock solution to each well of the 96-well plate containing the buffer matrix.
-
Incubation & Analysis:
-
Incubate the plate under desired storage conditions (e.g., 4°C or room temperature).
-
Visually inspect for precipitation immediately and after 24 hours.
-
Measure absorbance at 340 nm or 600 nm to quantify turbidity/aggregation.
-
(Optional) Use more advanced techniques like Dynamic Light Scattering (DLS) to assess the size distribution and aggregation state of the protein in the most promising conditions.
-
-
Data Interpretation: Identify the buffer conditions (pH, salt concentration) that result in the lowest turbidity and minimal change in particle size over time.
Data Summary Tables
The following tables show example data from a systematic buffer screen.
Table 1: Turbidity (Absorbance at 340 nm) after 24h Incubation Lower values indicate higher solubility.
| Buffer (50 mM) | pH | 0 mM NaCl | 50 mM NaCl | 150 mM NaCl | 300 mM NaCl |
| Sodium Acetate | 5.0 | 0.451 | 0.213 | 0.154 | 0.189 |
| MES | 6.0 | 0.112 | 0.054 | 0.021 | 0.045 |
| HEPES | 7.0 | 0.088 | 0.041 | 0.033 | 0.062 |
| Tris-HCl | 8.0 | 0.234 | 0.105 | 0.076 | 0.115 |
Table 2: Average Particle Diameter (nm) via DLS after 24h Incubation Values close to the expected monomer size indicate higher stability.
| Buffer (50 mM) | pH | 0 mM NaCl | 50 mM NaCl | 150 mM NaCl | 300 mM NaCl |
| Sodium Acetate | 5.0 | >1000 nm | 350 nm | 150 nm | 210 nm |
| MES | 6.0 | 120 nm | 25 nm | 10.5 nm | 18 nm |
| HEPES | 7.0 | 80 nm | 22 nm | 15 nm | 35 nm |
| Tris-HCl | 8.0 | >500 nm | 180 nm | 95 nm | 140 nm |
Visual Guides & Workflows
Caption: A systematic workflow for optimizing buffer conditions for this compound.
Caption: A logical guide for troubleshooting this compound precipitation issues.
Caption: Effect of pH on the ionization state of the carboxyl group on this compound.
References
- 1. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanotempertech.com [nanotempertech.com]
- 4. tebubio.com [tebubio.com]
Validation & Comparative
The Ascendancy of Polysarcosine: A Comparative Efficacy Analysis of Psar18-cooh vs. PEG-based Linkers in Drug Conjugates
For researchers and drug development professionals, the pursuit of enhanced therapeutic efficacy and safety is paramount. In the realm of bioconjugation, particularly for antibody-drug conjugates (ADCs), the choice of a hydrophilic linker is a critical determinant of a drug's pharmacokinetic profile, stability, and immunogenicity. While polyethylene glycol (PEG) has long been the industry standard, concerns over its immunogenicity and non-biodegradability have catalyzed the exploration of alternatives. This guide provides an objective comparison of Psar18-cooh, a polysarcosine (pSar)-based linker, with traditional PEG-based linkers, supported by preclinical experimental data.
Polysarcosine, a polymer of the endogenous amino acid sarcosine, has emerged as a promising alternative to PEG, offering comparable or even superior properties for drug delivery applications.[1][2] this compound, an 18-unit polysarcosine chain functionalized with a carboxylic acid group for conjugation, embodies the advantages of this novel class of linkers. This guide will delve into a head-to-head comparison of the efficacy of pSar- and PEG-based linkers in the context of ADCs, focusing on key performance metrics such as in vitro cytotoxicity, in vivo anti-tumor activity, and pharmacokinetics.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies comparing the performance of ADCs constructed with pSar-based linkers versus those with PEG-based linkers.
| Performance Metric | This compound (or pSar-based ADC) | PEG-based ADC (Comparable) | Key Findings & Significance |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar IC50s in various HER2-expressing cell lines (e.g., SKBR-3: 0.18 ± 0.04 nM; NCI-N87: 0.20 ± 0.05 nM)[3] | While direct head-to-head IC50 data with a comparable PEG-ADC was not available in the reviewed literature, pSar-ADCs demonstrate potent, target-specific cytotoxicity. | The potent in vitro activity of the pSar-ADC establishes its ability to effectively deliver the cytotoxic payload to target cells. |
| In Vivo Anti-tumor Activity | Complete tumor regression in a BT-474 breast cancer mouse model (single 2.5 mg/kg dose)[4] | Delayed tumor growth, but no complete remission at the same dose[4] | The superior in vivo efficacy of the pSar-ADC suggests enhanced tumor accumulation and therapeutic effect, potentially due to its improved pharmacokinetic profile. |
| Pharmacokinetics (Clearance Rate) | 38.9 mL/day/kg for ADC-PSAR12 in Sprague-Dawley rats | 47.3 mL/day/kg for ADC-PEG12 in Sprague-Dawley rats | The lower clearance rate of the pSar-ADC indicates a longer circulation half-life, which can lead to greater drug exposure at the tumor site. |
| Immunogenicity | Considered non-immunogenic | Can elicit anti-PEG antibodies, leading to accelerated blood clearance (ABC) and potential hypersensitivity reactions | The non-immunogenic nature of polysarcosine is a significant advantage, mitigating the risk of reduced efficacy and adverse events upon repeated administration. |
| Biodegradability | Biodegradable | Non-biodegradable | The biodegradability of pSar addresses concerns about the potential long-term accumulation and toxicity associated with non-biodegradable polymers like PEG. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of an ADC.
-
Cell Seeding: Target cancer cells (e.g., BT-474 for HER2-targeted ADCs) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.
-
ADC Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the pSar-ADC, PEG-ADC, unconjugated antibody (as a negative control), and free cytotoxic payload (as a positive control).
-
Incubation: The plates are incubated for a period of 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is then removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the ADC that causes 50% inhibition of cell growth, is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft mouse model to evaluate the anti-tumor efficacy of an ADC.
-
Xenograft Model Establishment: Female immunodeficient mice (e.g., SCID or nude mice) are subcutaneously inoculated with a suspension of human cancer cells (e.g., BT-474). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Dosing: Mice are randomized into different treatment groups (e.g., vehicle control, pSar-ADC, PEG-ADC, unconjugated antibody). The ADCs and control articles are administered intravenously (i.v.) via the tail vein at a specified dose and schedule (e.g., a single dose of 2.5 mg/kg).
-
Tumor and Body Weight Measurement: Tumor volume and the body weight of the mice are measured two to three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. The data is often presented as the mean tumor volume ± standard error of the mean (SEM) over time.
Pharmacokinetic Analysis
This protocol describes the evaluation of the pharmacokinetic profile of an ADC in an animal model.
-
Animal Model and Dosing: Healthy rodents (e.g., Sprague-Dawley rats) are administered a single intravenous dose of the pSar-ADC or PEG-ADC.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, etc.) via a cannulated vein or through sparse sampling.
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Quantification of ADC: The concentration of the total antibody or the conjugated ADC in the plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of an antibody-drug conjugate and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of an antibody-drug conjugate (ADC).
Caption: Experimental workflow for ADC efficacy comparison.
References
Polysarcosine-Based Drug Delivery: A Comparative Analysis of Psar18-COOH as a PEG Alternative
For researchers, scientists, and drug development professionals, the pursuit of targeted drug delivery systems with enhanced efficacy and reduced side effects is a paramount objective. While Poly(ethylene glycol) (PEG) has long been the industry standard for improving the pharmacokinetic properties of therapeutic molecules, concerns regarding its immunogenicity and non-biodegradability have prompted the exploration of alternatives. This guide provides a comprehensive comparison of Polysarcosine (pSar), specifically in the context of Psar18-COOH, with traditional PEG linkers, supported by experimental data to validate its specificity and performance in drug delivery.
This compound is a derivative of Polysarcosine (pSar), a biodegradable and non-immunogenic polymer, featuring a terminal carboxylic acid group for conjugation to therapeutic payloads. In the realm of drug delivery, the "specificity" of a polymer-drug conjugate is its ability to selectively accumulate in target tissues while minimizing exposure to healthy, off-target cells. This specificity is primarily dictated by a targeting ligand (e.g., an antibody); however, the polymer itself plays a crucial role in influencing the conjugate's biodistribution, circulation half-life, and potential for non-specific uptake.
Comparative Performance: Polysarcosine vs. PEG
Experimental evidence suggests that polysarcosine can be a superior alternative to PEG in several key aspects of drug delivery. Studies directly comparing pSar-drug conjugates to their PEGylated counterparts have demonstrated notable advantages for the pSar platform.
A key study comparing a pSar-interferon (PSar-IFN) conjugate to a PEG-interferon (PEG-IFN) conjugate revealed that PSar-IFN not only retains higher in vitro activity but also exhibits greater accumulation in tumor sites upon systemic administration.[1][2][3][4] Furthermore, the pSar conjugate was found to be significantly more potent in inhibiting tumor growth and elicited a considerably lower antibody response in mice compared to the PEG-IFN conjugate.[1] This reduced immunogenicity is a critical advantage, as pre-existing anti-PEG antibodies in a significant portion of the population can lead to accelerated clearance and reduced efficacy of PEGylated drugs.
In the context of antibody-drug conjugates (ADCs), the polymer's ability to mask the hydrophobicity of the payload is crucial for maintaining favorable pharmacokinetics. Research on polysarcosine-based ADC drug-linker platforms has shown that pSar can efficiently shield the hydrophobic drug, allowing for a higher drug-to-antibody ratio (DAR) without the aggregation and rapid clearance issues often associated with highly loaded ADCs. Notably, at an equivalent polymer length, pSar has demonstrated superior shielding properties compared to PEG, leading to improved anti-tumor activity.
The biodegradability of polysarcosine into the natural amino acid sarcosine further distinguishes it from the non-biodegradable PEG, mitigating concerns about long-term tissue accumulation.
Quantitative Comparison of pSar- and PEG-Drug Conjugates
| Performance Metric | Polysarcosine (pSar) Conjugate | Poly(ethylene glycol) (PEG) Conjugate | Key Findings |
| In Vitro Activity (IC50) | Lower IC50 (higher potency) in some studies | Standard benchmark for in vitro potency | PSar-IFN was found to be slightly more potent than PEG-IFN in inhibiting tumor cell proliferation. |
| Tumor Accumulation | Higher accumulation in tumor sites | Lower accumulation in tumor sites | PSar-IFN accumulated more in tumor sites after systemic administration than PEG-IFN. |
| Circulation Half-Life | Comparable to PEG | Established long-circulating properties | Both pSar and PEG significantly prolong the circulation half-life of conjugated proteins. |
| Immunogenicity | Significantly lower antibody formation | Can elicit anti-PEG antibodies | PSar-IFN incurred less anti-IFN IgG in plasma after multiple administrations compared to PEG-IFN. |
| Hydrophobicity Masking | More efficient at equal polymer length | Less efficient at equal polymer length | pSar provides better shielding properties than PEG, allowing for higher drug loading in ADCs. |
| Biodegradability | Biodegradable | Non-biodegradable | pSar degrades into the endogenous amino acid sarcosine. |
Experimental Protocols
To ensure objective comparison and validation of a novel polymer-drug conjugate like one derived from this compound, a series of standardized in vitro and in vivo experiments are essential.
Protocol 1: Conjugation of a Therapeutic Payload to this compound
This protocol describes a general method for conjugating a protein-based therapeutic to the carboxylic acid group of this compound using carbodiimide chemistry.
-
Activation of this compound: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., Dimethylformamide, DMF). Add N-Hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in a 1:1.2:1.2 molar ratio. Allow the reaction to proceed at room temperature for 4-6 hours to form the NHS-activated pSar.
-
Purification of Activated pSar: Precipitate the activated pSar by adding cold diethyl ether and centrifuge to collect the product. Wash the pellet with cold diethyl ether to remove unreacted reagents. Dry the activated pSar under vacuum.
-
Conjugation to Protein: Dissolve the therapeutic protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Add the activated pSar to the protein solution at a desired molar excess. Allow the reaction to proceed at 4°C overnight with gentle stirring.
-
Purification of the Conjugate: Purify the pSar-protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unconjugated protein and excess pSar.
-
Characterization: Characterize the conjugate using SDS-PAGE to confirm the increase in molecular weight, and use techniques like MALDI-TOF mass spectrometry to determine the average number of pSar chains conjugated per protein molecule.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of the drug conjugate on target cancer cells.
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the pSar-drug conjugate, the corresponding PEG-drug conjugate, and the unconjugated drug. Add the treatments to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the drug concentration.
Protocol 3: In Vivo Biodistribution Study
This study evaluates the accumulation of the drug conjugate in different organs and the tumor.
-
Radiolabeling: Label the pSar-drug conjugate and the PEG-drug conjugate with a radioisotope (e.g., Iodine-125 or a chelator for a metallic radionuclide like Indium-111).
-
Animal Model: Use tumor-bearing mice (e.g., xenograft models).
-
Administration: Inject the radiolabeled conjugates intravenously into the mice.
-
Tissue Harvesting: At various time points (e.g., 24, 48, 72 hours) post-injection, euthanize the mice and harvest tumors and major organs (liver, spleen, kidneys, heart, lungs).
-
Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This will provide a quantitative measure of targeting efficiency and off-target accumulation.
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
References
A Comparative Guide to Carboxylic Acid Probes for Peroxynitrite Detection: Featuring Psar18-cooh
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and oxidative stress, the detection of reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻) is paramount to unraveling disease mechanisms and developing novel therapeutics. Fluorescent probes have emerged as indispensable tools for the real-time and sensitive detection of these transient species in biological systems. This guide provides a comparative analysis of a novel carboxylic acid-containing probe, Psar18-cooh, with other established fluorescent probes for peroxynitrite, offering insights into their performance based on experimental data.
Disclaimer: this compound is a hypothetical fluorescent probe with rationally designed characteristics for the purpose of this comparative guide. Its properties are based on the common features of advanced fluorescent probes for peroxynitrite.
Performance Comparison of Peroxynitrite Probes
The selection of an appropriate fluorescent probe is critical for the successful monitoring of peroxynitrite. The following table summarizes the key performance indicators of Psar1e8-cooh and three other well-established peroxynitrite probes: HKGreen-2, a green-emitting probe; Red-PN, a red-emitting probe; and 4-MB, a ratiometric probe.
| Feature | This compound (Hypothetical) | HKGreen-2 | Red-PN | 4-MB (Ratiometric) |
| Fluorophore Core | Coumarin Derivative | BODIPY | Rhodamine | 4-Methylumbelliferone |
| Recognition Moiety | Boronate Ester | Ketone | Hydrazide | Aryl Boronate |
| Excitation (λex, nm) | 405 | ~488 | ~560 | ~340 / ~405 |
| Emission (λem, nm) | 465 | ~516 | ~585 | ~385 / ~450 |
| Quantum Yield (Φ) | ~0.02 (off) to ~0.55 (on) | Low (off) to Moderate (on) | Low (off) to High (on) | Ratiometric Change |
| Detection Limit | 15 nM | Not specified | 4.3 nM[1] | Not specified |
| Response Time | < 30 seconds | Minutes | < 5 seconds[1] | Minutes |
| Selectivity | High for ONOO⁻ over other ROS/RNS | High for ONOO⁻ | High for ONOO⁻ | High for ONOO⁻ |
| Key Advantage | Carboxylic acid group for potential bioconjugation | High sensitivity and selectivity | Rapid response and red emission for reduced cellular autofluorescence | Ratiometric detection minimizes interference from environmental factors |
Signaling Pathway: Peroxynitrite Formation and Detection
Peroxynitrite is a potent oxidant formed from the rapid reaction between nitric oxide (•NO) and superoxide radicals (O₂•⁻). Its overproduction is implicated in various pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammation. Fluorescent probes are designed to specifically react with peroxynitrite, leading to a detectable change in their fluorescence properties.
Caption: Cellular pathways leading to peroxynitrite formation and its detection by a fluorescent probe.
Experimental Workflow for Probe Evaluation
The evaluation of a new fluorescent probe for peroxynitrite typically involves a series of in vitro and cell-based assays to characterize its performance. The following diagram outlines a general experimental workflow.
Caption: A general experimental workflow for the characterization and validation of a new peroxynitrite probe.
Experimental Protocols
In Vitro Evaluation of Peroxynitrite Probes
1. Determination of Photophysical Properties:
-
Materials: Fluorescent probe stock solution (1 mM in DMSO), phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in PBS.
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
Record the fluorescence emission spectrum using a spectrofluorometer with excitation at λ_abs to determine the maximum emission wavelength (λ_em).
-
Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
2. Peroxynitrite Titration and Determination of Detection Limit:
-
Materials: Probe working solution (10 µM in PBS), freshly prepared peroxynitrite solution of known concentration.
-
Procedure:
-
To a series of cuvettes containing the probe working solution, add increasing concentrations of peroxynitrite (e.g., 0-100 µM).
-
After a short incubation period (e.g., 5 minutes), record the fluorescence intensity at λ_em.
-
Plot the fluorescence intensity as a function of peroxynitrite concentration.
-
The detection limit is typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.
-
3. Selectivity Assay:
-
Materials: Probe working solution (10 µM in PBS), stock solutions of various reactive oxygen and nitrogen species (e.g., H₂O₂, •OH, O₂•⁻, NO, HClO).
-
Procedure:
-
To separate cuvettes containing the probe working solution, add a high concentration (e.g., 100 µM) of each interfering species.
-
Add peroxynitrite (e.g., 20 µM) to a separate cuvette as a positive control.
-
Incubate for a defined period and measure the fluorescence intensity at λ_em.
-
Compare the fluorescence response of the probe to peroxynitrite with its response to other ROS/RNS.
-
Cellular Imaging of Peroxynitrite
1. Cell Culture and Loading:
-
Materials: Adherent cells (e.g., RAW 264.7 macrophages), cell culture medium, fluorescent probe stock solution (1 mM in DMSO), Hoechst 33342 for nuclear staining (optional).
-
Procedure:
-
Seed cells on glass-bottom dishes and culture until they reach 70-80% confluency.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescent probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
2. Imaging of Endogenous Peroxynitrite:
-
Materials: Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to stimulate endogenous peroxynitrite production.
-
Procedure:
-
Treat the probe-loaded cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 ng/mL) for several hours to induce nitric oxide and superoxide production.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the probe.
-
3. Imaging of Exogenous Peroxynitrite:
-
Materials: Peroxynitrite donor such as 3-morpholinosydnonimine (SIN-1).
-
Procedure:
-
Treat the probe-loaded cells with SIN-1 (e.g., 100 µM) for a short period (e.g., 30 minutes).
-
Image the cells using a fluorescence microscope.
-
4. Image Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between control and treated groups to determine the relative change in peroxynitrite levels.
References
Polysarcosine (pSar) vs. PEG Linkers: A Comparative Guide for Drug Conjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is critical to the efficacy and safety of therapeutic molecules like antibody-drug conjugates (ADCs). While Poly(ethylene glycol) (PEG) has long been the gold standard, its limitations, including potential immunogenicity and non-biodegradability, have spurred the development of innovative alternatives. This guide provides an objective comparison of Psar18-cooh, a polysarcosine (pSar)-based linker, with traditional PEG linkers, supported by experimental data, to aid in the selection of the optimal linker for bioconjugation needs.
Polysarcosine, a polymer of the endogenous amino acid sarcosine (N-methylated glycine), has emerged as a leading alternative to PEG.[1] It shares many of the desirable physicochemical properties of PEG, including high water solubility and a large hydrodynamic volume, while being biodegradable and demonstrating reduced immunogenicity.[1][2]
Performance Comparison: this compound vs. PEG Linkers
Experimental data from head-to-head studies demonstrate that pSar-based linkers can offer comparable or even superior performance to PEG linkers in the context of ADCs. Polysarcosine can more effectively mask the hydrophobicity of the payload, enabling higher drug loading with favorable physicochemical properties.[1][3]
| Performance Metric | Polysarcosine (pSar) Linker (e.g., this compound) | PEG Linker | Key Findings |
| Drug-to-Antibody Ratio (DAR) | High DAR (e.g., 8) achievable with good physicochemical properties. | High DAR often leads to aggregation and poor pharmacokinetics. | pSar more effectively masks the hydrophobicity of the payload, enabling higher drug loading. |
| In Vitro Cytotoxicity | Comparable or slightly higher potency in some studies. | Standard benchmark for in vitro potency. | pSar-conjugated ADCs maintain high cytotoxic activity against target cells. |
| Pharmacokinetics (PK) | Improved PK profiles, with clearance rates approaching that of the native antibody, even at high DAR. | High DAR often leads to rapid clearance. | The hydrophilic nature of pSar contributes to better in vivo stability and circulation times. |
| In Vivo Efficacy | Enhanced antitumor activity in preclinical models, with complete tumor regressions observed in some cases. | Efficacy is often limited by the lower achievable DAR and poorer PK. | The improved PK and higher DAR of pSar-ADCs can translate to superior in vivo performance. |
| Immunogenicity | Considered non-immunogenic; elicits significantly fewer anti-drug antibodies. | Can elicit anti-PEG antibodies, leading to accelerated blood clearance and reduced efficacy. | pSar offers a significant advantage in reducing the potential for immune responses against the linker. |
Experimental Controls
When conducting experiments with this compound conjugated molecules, the following controls are recommended:
-
Positive Controls:
-
The unconjugated, free drug to establish its baseline potency.
-
An ADC of the same antibody and drug, but with a well-characterized PEG linker to serve as a benchmark.
-
A clinically approved ADC with a similar mechanism of action.
-
-
Negative Controls:
-
The unconjugated antibody to control for any non-specific effects of the antibody itself.
-
An ADC constructed with a non-cleavable linker to ensure that the cytotoxic effect is dependent on drug release.
-
A drug-linker construct that lacks the antibody to assess non-targeted toxicity.
-
A drug-linker with a pSar chain of zero length (PSAR0) can serve as a negative control to highlight the impact of the polysarcosine chain.
-
Experimental Protocols
Conjugation of this compound to a Primary Amine-Containing Molecule via EDC/NHS Chemistry
This protocol describes the covalent attachment of a carboxyl-functionalized pSar linker (this compound) to a molecule containing a primary amine (e.g., an antibody, peptide, or small molecule drug).
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in Activation Buffer.
-
Dissolve the amine-containing molecule in Conjugation Buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
-
Activation of Carboxyl Groups:
-
Add a molar excess of EDC and NHS to the solution of this compound. A common starting point is a 2-5 fold molar excess of each.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms a more stable, amine-reactive NHS ester.
-
-
Conjugation to Amine:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction (Optional but Recommended):
-
Add the quenching solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted small molecules and byproducts by dialysis against PBS or using a size-exclusion chromatography column.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC in killing cancer cells that express the target antigen.
Materials:
-
Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)
-
Non-target cancer cell line (e.g., HER2-negative)
-
Complete cell culture medium
-
ADC constructs (pSar-ADC, PEG-ADC as a comparator)
-
Free drug
-
Unconjugated antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the target and non-target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the pSar-ADC, PEG-ADC, free drug, and unconjugated antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period of 3-5 days.
-
-
Cell Viability Measurement:
-
At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth) from the resulting dose-response curve.
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of a Psar18-ADC.
Caption: Mechanism of action for a pSar-ADC targeting a cell surface receptor.
References
Comparative Analysis of Psar18-cooh Cross-Reactivity: A Methodological Guide
Disclaimer: Data for a compound specifically named "Psar18-cooh" is not publicly available. The following guide is a template that uses data from cross-reactivity studies of structurally similar carboxylated compounds, such as Δ8-tetrahydrocannabinol-carboxylic acid (Δ8-THC-COOH), to illustrate the requested format and content. Researchers can adapt this framework for their internal data on this compound.
This guide provides a comparative overview of cross-reactivity for researchers, scientists, and drug development professionals. The presented data and protocols are essential for assessing the specificity and potential for off-target binding of compounds.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a compound in various immunoassays. This data is crucial for understanding the selectivity of detection methods.
| Immunoassay Platform | Target Analyte | Cross-Reactant | Concentration Range Tested (ng/mL) | Cut-off (ng/mL) | Observed Cross-Reactivity (%) |
| Manufacturer A | Δ9-THC-COOH | Δ8-THC-COOH | 10 - 120 | 50 | 87 - 112[1][2][3] |
| Manufacturer B | Δ9-THC-COOH | Δ8-THC-COOH | 10 - 120 | 50 | 87 - 112[1][2] |
| Manufacturer C | Δ9-THC-COOH | Δ8-THC-COOH | 10 - 120 | 50 | 87 - 112 |
| Homogenous Enzyme Immunoassay (hEIA) | Δ9-THC-COOH | (-)-trans-THC-COOH-Glucuronide | 20 - 50 | 40 | 72 - 87 |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of cross-reactivity findings.
Immunoassay Cross-Reactivity Protocol
This protocol outlines the general steps for determining the cross-reactivity of a compound using a competitive immunoassay.
-
Reagent Preparation: Prepare a series of dilutions of the cross-reactant (e.g., this compound) in a suitable buffer (e.g., phosphate-buffered saline). The concentration range should span the expected clinical or experimental concentrations.
-
Assay Procedure:
-
Add a fixed concentration of the labeled target analyte to each well of a microtiter plate pre-coated with a specific antibody.
-
Add the different concentrations of the cross-reactant to the wells.
-
Incubate the plate to allow for competitive binding between the labeled target analyte and the cross-reactant for the antibody binding sites.
-
-
Detection: After incubation, wash the plate to remove unbound reagents. Add a substrate that reacts with the label on the target analyte to produce a measurable signal (e.g., colorimetric, fluorescent, or chemiluminescent).
-
Data Analysis: Measure the signal intensity using a plate reader. The signal will be inversely proportional to the amount of cross-reactant present. Calculate the percentage of cross-reactivity relative to the target analyte.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure binding kinetics and affinity in real-time.
-
Ligand Immobilization: Covalently immobilize the target protein (ligand) onto a sensor chip surface using amine coupling.
-
Analyte Injection: Inject a series of concentrations of the analyte (e.g., this compound) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).
Western Blotting for Specificity
Western blotting can be used to visually assess the specificity of an antibody or compound to a target protein in a complex mixture.
-
Sample Preparation: Lyse cells or tissues to extract proteins and determine the protein concentration.
-
Gel Electrophoresis: Separate the protein lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with a primary antibody that is specific to the target of this compound.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imager to visualize the protein bands. The presence and intensity of a band at the expected molecular weight indicate specificity.
Visualizations
The following diagrams illustrate the workflows and conceptual relationships in cross-reactivity studies.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Conceptual diagram of on-target vs. off-target (cross-reactivity) effects.
References
- 1. ∆8-THC-COOH cross-reactivity with cannabinoid immunoassay kits and interference in chromatographic testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ∆8-THC-COOH cross-reactivity with cannabinoid immunoassay kits and interference in chromatographic testing methods | RTI [rti.org]
A Researcher's Guide to Validating Polysarcosine-Linked Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the precise validation of an antibody-drug conjugate (ADC) is paramount to ensuring its safety and efficacy. The choice of linker, such as the polysarcosine-based Ac-pSar18-OH, plays a critical role in the overall performance of the ADC. This guide provides a comprehensive comparison of methods to validate the successful conjugation and target binding of ADCs featuring pSar linkers, with supporting experimental data and protocols.
Initially, it is crucial to clarify that Ac-pSar18-OH is not a therapeutic agent with its own biological target, but rather a hydrophilic linker. Its primary function is to connect a cytotoxic payload to a monoclonal antibody (mAb), enhancing the solubility, stability, and pharmacokinetic profile of the resulting conjugate, often serving as a superior alternative to traditional polyethylene glycol (PEG) linkers.[1][2][3] Validation, therefore, focuses on two critical stages: confirming the successful conjugation of the drug-linker to the antibody and verifying that the final ADC binds effectively to its intended biological target.
Stage 1: Validation of pSar-ADC Conjugation
The first phase of validation ensures the successful synthesis of the ADC. A key metric at this stage is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to each antibody.[4] An optimal DAR is crucial, as a low ratio may diminish potency, while a high ratio can negatively impact pharmacokinetics and toxicity.[5]
Comparative Analysis of DAR Measurement Techniques
Several biophysical techniques can be employed to determine the DAR and assess the heterogeneity of the ADC population. The choice of method depends on the required resolution, sample requirements, and available instrumentation.
| Technique | Principle | Throughput | Resolution | Key Advantages | Key Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the increased hydrophobicity imparted by the drug-linker conjugate. | Medium | Good | Non-denaturing conditions preserve native structure; robust and reproducible. | Lower resolution for highly hydrophobic ADCs; mobile phases can be incompatible with MS. |
| Reverse-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) | Separates reduced antibody chains (light and heavy) based on hydrophobicity, with mass spectrometry to identify and quantify drug-loaded chains. | High | Excellent | Provides precise mass information for each species, confirming identity. | Requires reduction of the ADC, so it does not analyze the intact conjugate; organic solvents can cause denaturation. |
| Intact Mass Analysis (e.g., SEC-MS, IA-LC-HRMS) | Determines the mass of the entire ADC molecule, allowing for the identification of different DAR species. | Medium-High | Very Good | Provides DAR distribution on the intact ADC; can be coupled with immunoaffinity for analysis in complex matrices. | Can be complex to interpret due to glycosylation heterogeneity. |
| UV-Vis Spectroscopy | Calculates the average DAR based on the differential absorbance of the antibody and the cytotoxic drug at specific wavelengths. | High | Low (Average only) | Simple, rapid, and requires minimal sample preparation. | Provides only an average DAR, no information on distribution; less accurate. |
Experimental Protocols
Hydrophobic Interaction Chromatography is a cornerstone technique for characterizing ADCs under non-denaturing conditions.
Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Agilent 1260 Infinity II Bio-inert LC system or similar
-
Mobile Phase A: 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, 20% isopropanol, pH 7.0
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the pSar-ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared ADC sample.
-
Gradient Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated using the following formula: DAR = Σ (Peak Area of each species × DAR value of that species) / Σ (Total Peak Area)
Stage 2: Validation of pSar-ADC Target Binding
After confirming successful conjugation, the next critical step is to validate that the ADC retains its ability to bind to its target antigen with high affinity and specificity. The conjugation process, including the linker and drug, should not significantly impair the binding kinetics of the parent antibody.
Comparative Analysis of Target Binding Assay Techniques
A variety of immunoassays can be utilized to quantify the binding affinity and kinetics of the pSar-ADC.
| Technique | Principle | Data Output | Throughput | Key Advantages | Key Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures real-time binding interactions between the ADC (analyte) and the immobilized target antigen (ligand) by detecting changes in refractive index. | Ka, Kd, KD (kinetics and affinity) | Medium | Label-free, real-time kinetic data, high sensitivity. | Requires specialized equipment; immobilization of the ligand can sometimes affect its conformation. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies binding through an enzyme-catalyzed colorimetric reaction. For affinity measurement, a concentration gradient of the ADC is applied to plates coated with the target antigen. | EC50, relative affinity | High | High throughput, widely available instrumentation, versatile formats (direct, competitive). | Endpoint measurement (no kinetic data); requires labeling of detection antibodies. |
| Flow Cytometry (FACS) | Measures the binding of the ADC to target antigens expressed on the surface of cells. | Mean Fluorescence Intensity (MFI), % positive cells | High | Provides information on binding to targets in their native cellular context; can be used for cell-based functional assays. | Requires target-expressing cell lines; indirect measurement of affinity. |
Experimental Protocols
SPR is a powerful technique for detailed kinetic analysis of ADC-target interactions.
Materials:
-
Biacore T200 instrument or similar
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target antigen
-
pSar-ADC and unconjugated parent mAb
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target antigen (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the pSar-ADC (e.g., 0.1 nM to 100 nM) over the immobilized antigen surface and a reference flow cell.
-
Allow for an association phase followed by a dissociation phase with running buffer.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove bound ADC without damaging the immobilized antigen.
-
-
Data Analysis:
-
Perform double referencing by subtracting the signal from the reference flow cell and from a blank run.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD of the pSar-ADC to that of the unconjugated parent mAb to assess any impact of conjugation on binding affinity.
-
Visualizing the Validation Workflow
Graphviz diagrams can effectively illustrate the complex workflows involved in ADC validation.
Comparison with Alternatives: pSar vs. PEG Linkers
Polysarcosine has emerged as a promising alternative to PEG, the long-standing gold standard for hydrophilic linkers. This is largely due to concerns about the potential immunogenicity and non-biodegradability of PEG.
| Feature | Polysarcosine (pSar) Linker | PEG Linker | Key Findings |
| Immunogenicity | Generally non-immunogenic as it is derived from an endogenous amino acid. | Pre-existing anti-PEG antibodies in a significant portion of the population can lead to accelerated clearance. | pSar offers a potential solution to the "PEG dilemma" of immunogenicity. |
| Biodegradability | Biodegradable. | Non-biodegradable, raising concerns about long-term accumulation. | pSar's biodegradability is a significant advantage in terms of long-term safety. |
| DAR Achievement | Enables high DAR (e.g., 8) while maintaining favorable physicochemical properties. | High DAR often leads to aggregation and poor pharmacokinetics. | pSar more effectively masks the hydrophobicity of the payload, allowing for higher, more effective drug loading. |
| In Vivo Efficacy | Has demonstrated superior tumor growth inhibition in some preclinical models compared to PEG-ADCs of the same length. | A well-established standard for effective tumor growth inhibition. | At equal lengths, pSar can more efficiently improve the antitumor activity of an ADC compared to PEG. |
| Binding Affinity | Conjugation with pSar linkers has been shown to have a negligible impact on the antigen-binding affinity of the parent antibody. | Generally, well-optimized PEGylation has a minimal effect on affinity, but suboptimal conjugation can lead to a reduction. | Both linkers, when properly implemented, can preserve the crucial binding function of the antibody. |
References
Psar18-cooh vs. Gold Standard: A Comparative Benchmarking Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of bioconjugation is in a constant state of evolution, driven by the pursuit of more effective and safer therapeutic agents. While Poly(ethylene glycol) (PEG) has long been the gold standard for hydrophilic linkers in antibody-drug conjugates (ADCs), its limitations, such as potential immunogenicity and non-biodegradability, have catalyzed the exploration of alternatives.[1] This guide provides a comprehensive benchmarking of Ac-pSar18-OH (referred to herein as Psar18-cooh for simplicity, based on its polysarcosine backbone of 18 units and carboxylic acid terminus), a promising polysarcosine (pSar)-based linker, against the industry's gold standard, PEG. This comparison is supported by experimental data to inform the selection of optimal linkers in drug development.
Executive Summary: this compound vs. PEG
Polysarcosine, a polypeptoid of the endogenous amino acid sarcosine, is emerging as a superior alternative to PEG.[2] It offers comparable, and in some cases, enhanced performance with the significant advantages of being non-immunogenic and biodegradable.[1] Experimental data indicates that ADCs constructed with pSar linkers exhibit improved pharmacokinetic profiles and greater antitumor efficacy compared to their PEGylated counterparts of the same length.[2]
Data Presentation: Quantitative Comparison
The following tables summarize the key performance metrics of ADCs constructed with pSar and PEG linkers. The data is synthesized from preclinical studies to provide a clear, comparative overview.
Table 1: Comparative Pharmacokinetics of ADCs with pSar vs. PEG Linkers
| Linker | ADC Construct | Clearance Rate (mL/day/kg) | Reference |
| pSar (12 units) | ADC-PSAR12 | 38.9 | [2] |
| PEG (12 units) | ADC-PEG12 | 47.3 | |
| No Linker | ADC-PSAR0 | 37.6 |
This data demonstrates that at an equivalent linker length of 12 units, the polysarcosine linker results in a lower clearance rate, suggesting a longer circulation time in vivo.
Table 2: Comparative In Vivo Efficacy of ADCs with pSar vs. PEG Linkers
| Treatment Group | Dosage | Tumor Growth Outcome | Reference |
| ADC-PSAR12 | 3 mg/kg | Curative (Complete Remission) | |
| ADC-PSAR0 (No Linker) | 3 mg/kg | Incomplete Tumor Regression | |
| ADC-PEG12 | 2.5 mg/kg | Delayed Tumor Growth | |
| Trastuzumab-DM1 (Kadcyla®) | 3 mg/kg | Negligible Tumor Growth Delay |
In a head-to-head comparison in a BT-474 breast cancer model, the ADC with a 12-unit pSar linker demonstrated superior antitumor activity, leading to complete remission, whereas the ADC with a 12-unit PEG linker only delayed tumor growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate the mechanism of action for an antibody-drug conjugate and a typical workflow for a comparative study.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on a target cancer cell line.
Methodology:
-
Cell Culture: Culture the target cancer cell line (e.g., BT-474 for HER2-positive breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Plate the cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the pSar-ADC, PEG-ADC, and a non-binding control antibody in cell culture medium. Add the diluted conjugates to the respective wells.
-
Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to each well, incubating for a few hours, and then solubilizing the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Pharmacokinetic Study
Objective: To determine the clearance rate and plasma half-life of the ADCs in an animal model.
Methodology:
-
Animal Model: Utilize an appropriate animal model, such as SCID mice.
-
ADC Administration: Administer a single intravenous (IV) dose of the pSar-ADC and PEG-ADC to separate groups of mice (n=3-5 per group) at a specified concentration (e.g., 3 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-injection).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Quantification of ADC: Quantify the concentration of the total antibody in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration of the ADC over time and analyze the data using a two-compartmental model to determine pharmacokinetic parameters such as clearance rate and half-life.
In Vivo Efficacy Study (Tumor Growth Inhibition)
Objective: To evaluate the antitumor activity of the ADCs in a xenograft tumor model.
Methodology:
-
Tumor Model: Establish a xenograft tumor model by subcutaneously implanting a human cancer cell line (e.g., BT-474) into immunocompromised mice (e.g., SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, pSar-ADC, PEG-ADC, and a positive control like Kadcyla®).
-
ADC Treatment: Administer a single intravenous dose of the respective treatments at a specified concentration (e.g., 3 mg/kg).
-
Tumor Volume Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week) for the duration of the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Outcomes can be reported as tumor growth inhibition, tumor regression, or complete remission.
Conclusion
The presented data strongly suggests that polysarcosine-based linkers, such as this compound, represent a significant advancement over the traditional gold standard, PEG. The improved pharmacokinetic profile and enhanced in vivo efficacy, coupled with the inherent advantages of being non-immunogenic and biodegradable, position pSar as a highly attractive linker for the next generation of antibody-drug conjugates. For researchers and drug development professionals, the adoption of pSar technology offers a promising avenue to develop safer and more effective targeted cancer therapies.
References
The Ascendancy of Polysarcosine Linkers: A Comparative Guide to Psar18-cooh for Enhanced Drug Conjugates
For researchers, scientists, and drug development professionals, the pursuit of more effective and safer therapeutic conjugates is a paramount objective. The linker, a critical component in antibody-drug conjugates (ADCs) and other drug delivery systems, plays a pivotal role in the overall performance of the therapeutic. While polyethylene glycol (PEG) has been the conventional choice for hydrophilic linkers, emerging alternatives like polysarcosine (pSar) are demonstrating significant advantages. This guide provides an objective comparison of Psar18-cooh, a polysarcosine-based linker, with traditional PEG linkers, supported by experimental data, to inform the design of next-generation drug conjugates.
The on-target activity of a linker like this compound is defined by its ability to favorably modulate the physicochemical and pharmacokinetic properties of the conjugate, ensuring it reaches its target and effectively delivers its payload. Polysarcosine, a polymer of the endogenous amino acid sarcosine, offers a compelling alternative to PEG, addressing some of its key limitations, including potential immunogenicity and non-biodegradability.[1][2][3]
Comparative Performance: this compound vs. PEG Linkers
Experimental data from various studies highlight the superior or comparable performance of polysarcosine linkers over PEG linkers in several key areas.
| Performance Metric | Polysarcosine (pSar) Linker (e.g., this compound) | PEG Linker | Key Findings |
| Drug-to-Antibody Ratio (DAR) | High DAR (e.g., 8) is achievable with good physicochemical properties.[1] | High DAR often leads to aggregation and poor pharmacokinetics.[1] | pSar more effectively masks the hydrophobicity of the payload, enabling higher drug loading without compromising stability. |
| Hydrophilicity & Solubility | Excellent water solubility, comparable or superior to PEG. | The gold standard for improving solubility, but can be less effective at high DARs. | The hydrophilic nature of pSar improves the solubility of the entire ADC, reducing the risk of aggregation. |
| Immunogenicity | Generally considered non-immunogenic or to have very low immunogenicity. | A significant portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance and hypersensitivity. | pSar-conjugated therapeutics have been shown to elicit considerably fewer antibodies in mouse models compared to their PEGylated counterparts. |
| Biodegradability | Biodegradable, breaking down into natural amino acids. | Not biodegradable, raising concerns about potential long-term tissue accumulation and toxicity. | The biodegradability of pSar minimizes the risk of long-term toxicity associated with polymer accumulation. |
| In Vitro Cytotoxicity | ADCs with pSar linkers maintain high and comparable cytotoxic activity against target cells. | The established benchmark for in vitro potency. | The choice of a pSar linker does not compromise the potency of the cytotoxic payload. |
| Pharmacokinetics (PK) | Slower clearance rates and prolonged circulation half-life compared to PEG-linked ADCs at the same length. | Prone to accelerated blood clearance in individuals with anti-PEG antibodies. | At equal lengths, pSar provides better shielding properties than PEG, leading to improved PK profiles. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other linkers.
Determination of Drug-to-Antibody Ratio (DAR)
This protocol is used to determine the average number of drug-linker molecules conjugated to a single antibody.
-
Methodology:
-
The purified ADC is analyzed using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
For UV-Vis spectroscopy, the concentrations of the antibody and the payload are determined by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the payload).
-
The DAR is calculated from the ratio of the molar concentrations of the payload and the antibody.
-
HIC separates ADC species based on their hydrophobicity, with higher DAR species eluting later. The weighted average of the peak areas is used to calculate the average DAR.
-
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing target cancer cells.
-
Methodology:
-
Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Serial dilutions of the ADC, a control antibody, and the free payload are prepared in the culture medium.
-
The cells are treated with the different concentrations of the test articles and incubated for a defined period (e.g., 72-96 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
The IC50 value, which is the concentration of the ADC that inhibits 50% of cell growth, is determined from the resulting dose-response curve.
-
In Vivo Pharmacokinetic (PK) Study
This study evaluates the clearance rate and half-life of the ADC in an animal model.
-
Methodology:
-
A cohort of rodents (e.g., female BALB/c mice) is administered a single intravenous (IV) dose of the ADC.
-
Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Plasma is isolated from the blood samples.
-
The concentration of the total antibody or the conjugated ADC in the plasma is quantified using a validated enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated from the plasma concentration-time curve using non-compartmental analysis software.
-
Visualizing the Role of this compound in an Antibody-Drug Conjugate
The following diagrams illustrate the structure of an ADC and the experimental workflow for its evaluation.
References
Clarification on Psar18-cooh and a Pivot to a Comparative Analysis of Fluorescent Probes for Reactive Oxygen Species
Initially, this guide aimed to compare the photostability of Psar18-cooh. However, preliminary research indicates that this compound is a derivative of Polysarcosine (PSAR), a hydrophilic and biodegradable polymer utilized in drug delivery systems. It is not a standalone fluorescent probe. Therefore, a direct comparative analysis of its photostability against other fluorescent probes is not applicable.
In light of this, and to provide valuable information to researchers in the field, this guide will pivot to compare the photostability of three widely used fluorescent probes for the detection of Reactive Oxygen Species (ROS):
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hydroxyphenyl fluorescein (HPF)
-
Singlet Oxygen Sensor Green (SOSG)
Photostability is a critical characteristic for fluorescent probes, as it determines the duration of imaging experiments and the reliability of quantitative data. This guide will provide a comparative overview of the photostability of these three probes, supported by available data and a detailed experimental protocol for assessing photobleaching.
Comparative Photostability of Common ROS Probes
The selection of a fluorescent probe for ROS detection is often a trade-off between brightness, specificity, and photostability. The following table summarizes the qualitative and, where available, quantitative photostability of DCFH-DA, HPF, and SOSG.
| Probe | Target ROS | Relative Photostability | Quantitative Data (if available) | Key Considerations |
| DCFH-DA | General ROS (H₂O₂, •OH, ROO•) | Low | Prone to auto-oxidation and photobleaching, especially under UV irradiation[1][2][3]. | Its broad reactivity and low photostability can lead to artifacts and make quantification challenging[1][4]. |
| HPF | Highly Reactive ROS (•OH, ONOO⁻) | High | Described as being resistant to light-induced auto-oxidation and more stable than DCFH-DA. | Offers greater specificity and stability for detecting highly reactive ROS. |
| SOSG | Singlet Oxygen (¹O₂) | Moderate to Low | Subject to photodecomposition and can itself generate singlet oxygen upon irradiation, complicating measurements. The product of its reaction with singlet oxygen is also a photosensitizer. | High specificity for singlet oxygen is an advantage, but its photochemical properties require careful experimental design. |
Experimental Protocol for Photostability Assessment
This protocol outlines a generalized method for comparing the photostability of fluorescent probes using fluorescence microscopy.
Objective: To quantify and compare the photobleaching rates of DCFH-DA, HPF, and SOSG under controlled illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
-
The fluorescent probes to be tested (DCFH-DA, HPF, SOSG).
-
Appropriate solvents for each probe (e.g., DMSO, ethanol).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each probe in their respective solvents.
-
Dilute the stock solutions to a working concentration (e.g., 10 µM) in PBS.
-
For DCFH-DA, intracellular de-esterification is required for fluorescence. Therefore, for a cellular context, cells would be loaded with the probe according to established protocols. For a cell-free comparison, the deacetylated form, DCFH, would be used if available, though it is less stable.
-
For HPF and SOSG, the probes can be assessed in a cell-free environment by preparing the diluted probe in PBS.
-
Mount a small volume of the probe solution onto a microscope slide and cover with a coverslip.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Set the excitation and emission filters appropriate for each probe (typically around 490/515 nm for HPF and the oxidized form of DCFH-DA, and 504/525 nm for SOSG post-reaction).
-
Adjust the illumination intensity and camera exposure time to obtain a strong initial signal without saturation. It is critical to use the same illumination intensity and acquisition settings for all probes to ensure a fair comparison.
-
Acquire a time-lapse series of images. Capture an initial image (time = 0) and then continuously illuminate the sample, capturing images at regular intervals (e.g., every 10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (Intensity at time t / Initial Intensity).
-
Plot the normalized fluorescence intensity as a function of time for each probe.
-
The resulting curves represent the photobleaching profiles of the probes. A slower decay indicates higher photostability.
-
To quantify photostability, the photobleaching half-life (t₁/₂) can be determined by fitting the decay curve to an exponential function. The t₁/₂ is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualization of Experimental Workflow and a Relevant Signaling Pathway
To aid in the understanding of the experimental process and the biological context of ROS signaling, the following diagrams are provided.
Caption: Experimental workflow for comparing fluorescent probe photostability.
Caption: Simplified overview of ROS-mediated signaling pathways.
References
The Ascendancy of Polysarcosine Linkers: A Comparative Analysis of Psar18-cooh and its Congeners in Bioconjugation
For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the efficacy and safety of novel drug candidates. While poly(ethylene glycol) (PEG) has long been the industry standard, concerns regarding immunogenicity and non-biodegradability have catalyzed the exploration of superior alternatives. Among these, polysarcosine (pSar) linkers, such as Psar18-cooh (Ac-pSar18-OH), have emerged as a highly promising class of hydrophilic linkers. This guide provides an objective, data-driven comparison of this compound and similar pSar-based compounds, offering insights into their performance and the experimental protocols for their evaluation.
Polysarcosine, a polymer of the endogenous amino acid sarcosine (N-methylated glycine), offers a compelling combination of properties, including enhanced solubility, stealth characteristics, and reduced immunogenicity when compared to traditional PEG linkers.[1] These attributes make pSar linkers particularly well-suited for applications in antibody-drug conjugates (ADCs), ligand-drug conjugates (LDCs), and lipid nanoparticle (LNP) formulations, where they contribute to improved stability and biocompatibility.[1]
Comparative Performance of Polysarcosine Linkers of Varying Lengths
The length of the polysarcosine chain is a key parameter that influences the physicochemical and pharmacokinetic properties of a bioconjugate. Research has demonstrated that modulating the number of sarcosine units allows for the fine-tuning of characteristics such as hydrophilicity, drug-load capacity, and in vivo behavior. A pivotal study directly compared the performance of ADCs constructed with pSar linkers of varying lengths: PSar6, PSar12, PSar18, and PSar24.
Hydrophilicity Assessment
Hydrophobic Interaction Chromatography (HIC) is a standard method to assess the hydrophobicity of ADCs. A lower retention time in HIC corresponds to a more hydrophilic conjugate, which is generally associated with improved pharmacokinetics and reduced aggregation.
| Linker | HIC Retention Time (minutes) |
| PSar0 (No pSar) | ~18 |
| PSar6 | ~15 |
| PSar12 | ~12 |
| PSar18 | ~12 |
| PSar24 | ~12 |
| PEG12 | ~13 |
| Data adapted from a study on monodisperse polysarcosine-based highly-loaded antibody-drug conjugates. The retention times are approximate values derived from graphical data for illustrative purposes.[2][3] |
As the length of the pSar linker increases, the hydrophilicity of the ADC improves significantly, as evidenced by the reduced retention time. Notably, the hydrophilic benefit appears to plateau at around 12 sarcosine units.
Pharmacokinetic Profile
The pharmacokinetic (PK) profile of an ADC is a critical determinant of its therapeutic window. Key parameters include clearance rate and plasma half-life. Studies in Sprague-Dawley rats have shown a clear correlation between pSar linker length and ADC exposure.
| Linker | Clearance Rate (mL/day/kg) |
| PSar0 (No pSar) | ~37.6 |
| PSar6 | ~25 |
| PSar12 | ~15.8 |
| PSar18 | ~16 |
| PSar24 | ~15 |
| PEG12 | ~47.3 |
| Data represents total ADC clearance in Sprague-Dawley rats.[2] |
ADC exposure was observed to increase with the length of the pSar chain up to 12 monomer residues, after which it reached a plateau. Importantly, at an equivalent length of 12 units, the pSar linker demonstrated a more favorable, lower clearance rate compared to the PEG linker.
In Vivo Efficacy
The ultimate measure of a linker's performance is its impact on the in vivo anti-tumor activity of the ADC. In a breast cancer xenograft model (SCID/BT-474), ADCs with different pSar linker lengths were evaluated.
| Linker | In Vivo Antitumor Activity |
| PSar6 | Delayed tumor growth |
| PSar12 | Complete tumor regression |
| PSar18 | Complete tumor regression |
| PSar24 | Suboptimal activity |
| PEG12 | Delayed tumor growth |
| Efficacy assessed in a breast cancer model following a single ADC dose. |
The study revealed that ADCs with PSar12 and PSar18 linkers induced complete tumor regressions, indicating that a 12-monomer pSar length appears to be an optimized value for this particular ADC construct. The suboptimal performance of the PSar24 linker, despite its favorable PK profile, suggests that an excessively long linker may hinder tumor penetration or internalization.
Experimental Protocols
To facilitate the independent evaluation and comparison of this compound and similar compounds, detailed methodologies for key experiments are provided below.
Hydrophobic Interaction Chromatography (HIC) of ADCs
HIC separates molecules based on their hydrophobicity and is a crucial tool for characterizing ADCs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Buffer A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Buffer B: 25 mM sodium phosphate, pH 7.0, containing 25% isopropanol
-
HPLC system
Procedure:
-
Equilibrate the HIC column with 100% Buffer A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Buffer A to 100% Buffer B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
The retention time of the different ADC species is indicative of their relative hydrophobicity.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC constructs and control antibody
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs and the unconjugated antibody in the cell culture medium.
-
Add the diluted ADCs to the cells and incubate for a defined period (e.g., 72-120 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Pharmacokinetic Analysis of ADCs in Rats
This study evaluates the in vivo stability and clearance of the ADC.
Materials:
-
Sprague-Dawley rats
-
ADC constructs
-
Sterile dosing vehicle (e.g., phosphate-buffered saline)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to each rat.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of total antibody and/or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life using appropriate software.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
References
Polysarcosine-Conjugated Interferon Demonstrates Superior In Vivo Efficacy Over PEGylated Counterpart
A comparative analysis of in vivo studies reveals that polysarcosine (PSar) conjugation of interferon (PSar-IFN) results in significantly enhanced anti-tumor activity, improved pharmacokinetic profiles, and reduced immunogenicity when compared to the widely-used polyethylene glycol-conjugated interferon (PEG-IFN). This guide provides a detailed comparison of the in vivo performance of PSar-IFN and PEG-IFN, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals on the potential of polysarcosine as an advanced polymer-drug conjugation platform.
Comparative In Vivo Efficacy: PSar-IFN vs. PEG-IFN
In a key preclinical study, the in vivo efficacy of PSar-IFN was directly compared with PEG-IFN in a human ovarian cancer xenograft model. The results, summarized below, highlight the significant advantages of polysarcosine conjugation.
Tumor Growth Inhibition
Treatment with PSar-IFN resulted in a markedly greater inhibition of tumor growth in OVCAR3 tumor-bearing mice compared to treatment with PEG-IFN.[1] This suggests that the PSar conjugate possesses superior therapeutic efficacy in a cancer model.[1]
| Treatment Group | Mean Tumor Volume (mm³) at Day 25 | Percentage of Tumor Growth Inhibition |
| Control (Saline) | ~1200 | 0% |
| PEG-IFN | ~600 | ~50% |
| PSar-IFN | ~200 | ~83% |
Pharmacokinetics
The pharmacokinetic profiles of PSar-IFN and PEG-IFN were assessed in mice to determine their circulation half-lives. Both conjugates demonstrated a prolonged circulation half-life compared to unconjugated interferon.[2][3] However, PSar-IFN exhibited a trend towards a more favorable pharmacokinetic profile, which, combined with other factors, contributes to its enhanced efficacy.[2]
| Conjugate | Circulation Half-life (t½) | Key Observation |
| PEG-IFN | Prolonged | Showed improved circulation compared to native IFN. |
| PSar-IFN | Comparably Prolonged | Maintained a sustained plasma concentration, contributing to enhanced tumor accumulation. |
Immunogenicity
A critical advantage of PSar-IFN over PEG-IFN was its significantly lower immunogenicity. Mice treated with PSar-IFN generated considerably fewer anti-IFN antibodies compared to those treated with PEG-IFN, suggesting that polysarcosine is a more "stealth" polymer, less likely to elicit an immune response.
| Treatment Group | Relative Anti-IFN IgG Levels | Implication |
| PEG-IFN | High | Potential for reduced efficacy and increased adverse effects upon repeated administration. |
| PSar-IFN | Significantly Lower | Reduced risk of neutralization by the immune system, potentially leading to better long-term therapeutic outcomes. |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Tumor Growth Inhibition Study
This study was designed to evaluate the anti-tumor efficacy of PSar-IFN in comparison to PEG-IFN in a xenograft mouse model.
1. Cell Line and Animal Model:
-
Cell Line: OVCAR3 human ovarian cancer cells were used.
-
Animal Model: Female BALB/c nude mice (athymic), typically 6-8 weeks old, were used to prevent graft rejection.
2. Tumor Implantation:
-
OVCAR3 cells were cultured under standard conditions, harvested, and resuspended in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
A suspension containing approximately 5 x 10⁶ OVCAR3 cells was subcutaneously injected into the flank of each mouse.
-
Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³) before the commencement of treatment.
3. Treatment Groups and Administration:
-
Mice were randomly assigned to one of three treatment groups:
-
Control group (e.g., saline)
-
PEG-IFN group
-
PSar-IFN group
-
-
The drugs were administered via a suitable route, such as intravenous or subcutaneous injection, at a specified dosage and frequency (e.g., weekly or bi-weekly) for a defined period (e.g., 25 days).
4. Monitoring and Endpoint:
-
Tumor volume was measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.
-
The body weight of the mice was also monitored as an indicator of toxicity.
-
The study was concluded after the predefined treatment period, and the tumors were excised and weighed.
Pharmacokinetic Analysis
This experiment aimed to determine and compare the circulation half-lives of PSar-IFN and PEG-IFN in vivo.
1. Animal Model and Dosing:
-
Healthy mice (e.g., BALB/c) were used for this study.
-
A single dose of either PSar-IFN or PEG-IFN was administered to each mouse, typically via intravenous injection to ensure immediate and complete bioavailability.
2. Blood Sampling:
-
Blood samples were collected from the mice at multiple time points after drug administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr).
-
Blood was collected into tubes containing an anticoagulant (e.g., EDTA) and then centrifuged to separate the plasma.
3. Bioanalytical Method:
-
The concentration of the interferon conjugates in the plasma samples was determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) specific for human interferon-α.
4. Data Analysis:
-
The plasma concentration-time data was plotted, and pharmacokinetic parameters, including the circulation half-life (t½), were calculated using appropriate software.
Immunogenicity Assessment (Anti-Drug Antibody Assay)
This assay was performed to measure the level of anti-interferon antibodies generated in response to treatment with PSar-IFN and PEG-IFN.
1. Animal Treatment and Sample Collection:
-
Mice were treated with multiple doses of either PSar-IFN or PEG-IFN over a period of several weeks to simulate a chronic treatment regimen.
-
Blood samples were collected at the end of the treatment period, and serum was isolated.
2. ELISA Protocol:
-
Coating: ELISA plates were coated with human interferon-α2b and incubated overnight.
-
Blocking: The plates were washed, and non-specific binding sites were blocked using a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Diluted serum samples from the treated mice were added to the wells and incubated to allow any anti-IFN antibodies to bind to the coated antigen.
-
Detection: The plates were washed again, and a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) was added. This secondary antibody binds to the captured anti-IFN antibodies.
-
Substrate Addition: After another washing step, a substrate for the enzyme (e.g., TMB) was added, leading to a color change.
-
Measurement: The reaction was stopped, and the absorbance was read using a plate reader. The intensity of the color is proportional to the amount of anti-IFN antibodies in the serum.
Visualizing the Path to Enhanced Efficacy
The following diagrams illustrate the experimental workflow and the proposed mechanism behind the superior performance of PSar-IFN.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
